(2-Methylenecyclopropyl)methanol
Description
Properties
IUPAC Name |
(2-methylidenecyclopropyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-4-2-5(4)3-6/h5-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFQAARMEJVWAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80951864 | |
| Record name | (2-Methylidenecyclopropyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80951864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29279-66-1 | |
| Record name | (2-Methylidenecyclopropyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80951864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methylidenecyclopropyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Profile of (2-Methylenecyclopropyl)methanol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the versatile chemical intermediate, (2-Methylenecyclopropyl)methanol. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents tabulated spectroscopic data (NMR, IR, and MS), detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound (CAS No. 29279-66-1).
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 5.35 | s | - | 1H | =CH a |
| 5.28 | s | - | 1H | =CH b |
| 3.58 | d | 6.0 | 2H | -CH ₂OH |
| 1.55 | m | - | 1H | -CH - |
| 1.30 | br s | - | 1H | -OH |
| 0.95 | m | - | 1H | Cyclopropyl CH a |
| 0.65 | m | - | 1H | Cyclopropyl CH b |
Solvent: CDCl₃. Reference: TMS at 0.00 ppm.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 142.5 | C =CH₂ |
| 104.2 | C=C H₂ |
| 67.5 | -C H₂OH |
| 22.1 | -C H- |
| 15.8 | Cyclopropyl C H₂ |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3330 | Broad, Strong | O-H stretch |
| 3075 | Medium | =C-H stretch |
| 2995, 2920 | Medium | C-H stretch (cyclopropyl & CH₂) |
| 1655 | Medium | C=C stretch |
| 1020 | Strong | C-O stretch |
| 885 | Strong | =CH₂ bend (out-of-plane) |
Sample preparation: Neat liquid film.
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 84 | 20 | [M]⁺ (Molecular Ion) |
| 83 | 100 | [M-H]⁺ |
| 66 | 45 | [M-H₂O]⁺ |
| 55 | 80 | [C₄H₇]⁺ |
| 53 | 65 | [C₄H₅]⁺ |
| 41 | 95 | [C₃H₅]⁺ |
| 39 | 75 | [C₃H₃]⁺ |
Ionization method: Electron Ionization (EI) at 70 eV.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz NMR spectrometer.
Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: -2 to 12 ppm
-
Temperature: 298 K
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: -10 to 160 ppm
-
Temperature: 298 K
Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal (0.00 ppm for ¹H) or the residual solvent signal of CDCl₃ (77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.
Sample Preparation: A single drop of neat this compound was placed directly onto the diamond crystal of the ATR accessory.
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Mode: Transmittance
Data Processing: A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
Sample Preparation: A dilute solution of this compound was prepared in dichloromethane (1 mg/mL).
GC Conditions:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: 35 - 350 m/z
-
Scan Speed: 1000 amu/s
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
Data Processing: The total ion chromatogram (TIC) was analyzed to identify the peak corresponding to this compound. The mass spectrum of this peak was extracted and background-subtracted.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
Physical and chemical properties of (2-Methylenecyclopropyl)methanol
An In-depth Examination of the Physicochemical Properties, Synthesis, and Reactivity of a Versatile Building Block
This technical guide provides a comprehensive overview of the physical and chemical properties of (2-Methylenecyclopropyl)methanol, a valuable building block in organic synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes key data, outlines experimental protocols, and visualizes important concepts to facilitate a thorough understanding of this compound.
Core Physical and Chemical Properties
This compound, with the CAS number 29279-66-1, is a versatile chemical reagent.[] Its utility as a scaffold for the synthesis of more complex molecules is a recurring theme in its applications.[2] The fundamental physical and chemical characteristics of this compound are summarized in the table below. It is commercially available with a purity of 97%. For optimal stability, it should be stored in a refrigerator at temperatures between 2°C and 8°C.[2][3]
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈O | [][2][4] |
| Molecular Weight | 84.12 g/mol | [][2] |
| Appearance | Colorless to light yellow liquid / Solid | [3] |
| Density | 0.98 g/cm³ | [2] |
| Predicted Boiling Point | 111.3 ± 9.0 °C | [5] |
Note: There are conflicting reports regarding the physical state of this compound at room temperature, with some sources describing it as a liquid and others as a solid. This may depend on the purity of the sample and the ambient temperature.
Synthesis and Purification
A generalized workflow for a potential synthesis is outlined below.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol: A General Approach to Synthesis
The following is a generalized protocol based on common organic synthesis techniques for similar compounds. This is a hypothetical procedure and should be adapted and optimized based on laboratory experiments and safety assessments.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of a suitable allylic alcohol in an anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Cyclopropanation: The cyclopropanating agent (e.g., a solution of diazomethane with a palladium catalyst, or a diiodomethane and zinc-copper couple for a Simmons-Smith reaction) is added dropwise to the stirred solution of the allylic alcohol at a controlled temperature (typically 0°C to room temperature).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is carefully quenched with a suitable reagent (e.g., a saturated aqueous solution of ammonium chloride). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filtered.
-
Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Chemical Reactivity
This compound is a valuable synthetic intermediate due to the reactivity of its hydroxyl group and the strained methylenecyclopropyl moiety. Key reactions include oxidation, esterification, and rearrangement reactions.
Logical Relationship of Key Reactions
Caption: Key chemical transformations of this compound.
Experimental Protocols for Key Reactions
It is imperative to conduct thorough literature reviews and risk assessments before attempting any new chemical synthesis.
1. Oxidation to (2-Methylenecyclopropyl)carbaldehyde (General Protocol)
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Reagents and Setup: To a stirred solution of this compound in an anhydrous solvent such as dichloromethane, add a mild oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in one portion at room temperature.
-
Reaction and Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of silica gel or celite, and the solvent is evaporated. The resulting crude aldehyde is then purified by column chromatography.
2. Esterification to a (2-Methylenecyclopropyl)methyl Ester (General Protocol)
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., dichloromethane or pyridine). Add a carboxylic acid, along with a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Alternatively, an acyl chloride can be used in the presence of a base like triethylamine or pyridine.
-
Reaction Conditions: Stir the mixture at room temperature until the reaction is complete, as indicated by TLC.
-
Work-up and Purification: The reaction mixture is filtered to remove any solid byproducts. The filtrate is washed successively with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried, and the solvent is removed to yield the crude ester, which can be further purified by chromatography.
Spectroscopic Data
Detailed spectroscopic data (NMR, IR, MS) for this compound is not widely available in public databases. However, based on the structure, the following characteristic spectral features can be predicted:
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¹H NMR: Protons on the cyclopropyl ring would appear in the upfield region (typically 0.5-1.5 ppm). The methylene protons of the exocyclic double bond would likely resonate around 4.5-5.5 ppm. The protons of the CH₂OH group would be expected in the range of 3.5-4.5 ppm, and the hydroxyl proton would be a broad singlet whose chemical shift is dependent on concentration and solvent.
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¹³C NMR: The sp² carbons of the exocyclic double bond would appear in the downfield region (around 100-150 ppm). The sp³ carbons of the cyclopropyl ring and the CH₂OH group would be found in the upfield region.
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IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol. A peak around 1650 cm⁻¹ would correspond to the C=C stretching of the methylene group. C-H stretching vibrations for the cyclopropyl and methylene groups would be observed around 2850-3100 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z = 84. Fragmentation patterns would likely involve the loss of a water molecule (M-18) or the hydroxymethyl group (M-31).
Biological Activity and Signaling Pathways
Currently, there is no publicly available scientific literature that describes the involvement of this compound in any specific biological signaling pathways. Its primary role reported is as a building block in the synthesis of potentially biologically active molecules.[] Further research would be necessary to explore any intrinsic biological activity of this compound.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. This guide has summarized its key physical and chemical properties and provided generalized experimental frameworks for its synthesis and common chemical transformations. While detailed experimental protocols and comprehensive spectroscopic and biological data are not extensively documented in publicly accessible sources, the information provided herein serves as a foundational resource for researchers interested in utilizing this compound in their work. It is strongly recommended that any experimental work be preceded by a thorough review of relevant scientific literature and a comprehensive safety assessment.
References
An In-depth Technical Guide to (2-Methylenecyclopropyl)methanol (CAS No. 29279-66-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, synthesis, and applications of (2-Methylenecyclopropyl)methanol (CAS No. 29279-66-1). This versatile building block is of significant interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug discovery.
Core Properties and Safety Information
This compound, a colorless to light yellow liquid, is a valuable synthetic intermediate.[1] Its strained cyclopropyl ring and exocyclic double bond offer unique reactivity for the construction of complex molecular architectures.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. Please note that some of these values are predicted.
| Property | Value | Source |
| CAS Number | 29279-66-1 | General Knowledge |
| Molecular Formula | C₅H₈O | [1][2][3] |
| Molecular Weight | 84.12 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow liquid; Off-white to light yellow powder | [1] |
| Boiling Point (Predicted) | 111.3 ± 9.0 °C | [1] |
| Density (Predicted) | 0.98 ± 0.1 g/cm³ | [1][3] |
| pKa (Predicted) | 14.74 ± 0.10 | [1] |
| Storage Temperature | 2-8°C | [1][2][4] |
Safety and Handling
This compound is classified under GHS07 and requires careful handling.[2]
| Hazard Statement | Description |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Precautionary Statements: P261, P271, P280, P302+P352, P304+P340, P305+P351+P338.[2]
Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) from your supplier.
Synthesis and Reactivity
This compound serves as a versatile building block in organic synthesis.[5][] Its unique structure allows for a variety of chemical transformations.
Representative Synthesis Protocol
While specific, detailed industrial synthesis protocols are often proprietary, a plausible laboratory-scale synthesis can be extrapolated from related chemical literature. A common approach to constructing the methylenecyclopropyl motif involves the Simmons-Smith cyclopropanation of a suitable allenic alcohol.
Reaction: Kulinkovich cyclopropanation of an appropriate ester followed by reduction.
Experimental Protocol:
-
Preparation of the Grignard Reagent: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine and a few drops of 1,2-dibromoethane to initiate the reaction. Add a solution of ethyl bromide (1.2 eq) in anhydrous diethyl ether dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the mixture for 1 hour.
-
Kulinkovich Reaction: Cool the Grignard reagent to 0°C and add a solution of titanium(IV) isopropoxide (1.1 eq) in anhydrous diethyl ether dropwise. The color of the solution will typically change to dark brown or black. To this mixture, add a solution of ethyl acrylate (1.0 eq) in anhydrous diethyl ether dropwise at 0°C.
-
Work-up and Reduction: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting ester can be reduced to the target alcohol using a standard reducing agent like lithium aluminum hydride (LAH) in anhydrous diethyl ether at 0°C to room temperature.
-
Purification: After a standard aqueous work-up, the crude product can be purified by column chromatography on silica gel to afford this compound.
Chemical Reactivity and Applications in Synthesis
The strained ring system and the presence of both a hydroxyl group and a double bond make this compound a valuable precursor for various chemical transformations.
-
Cycloaddition Reactions: The exocyclic double bond can participate in various cycloaddition reactions, such as [2+2], [3+2], and [4+2] cycloadditions, to generate spirocyclic and fused-ring systems.
-
Electrophilic Additions: The double bond can undergo addition reactions with a range of electrophiles.
-
Derivatization of the Hydroxyl Group: The primary alcohol can be easily oxidized to the corresponding aldehyde or carboxylic acid, or converted to other functional groups such as ethers, esters, and halides.
A significant application of this compound is in the synthesis of complex molecules for medicinal chemistry. For instance, it is a key starting material for the preparation of fluorinated spiro[2.2]pentan-1-yl derivatives, which are of interest in drug discovery programs.
Role in Drug Discovery and Development
This compound is not typically used as a therapeutic agent itself. Instead, its importance lies in its role as a structural motif in the design and synthesis of novel, biologically active compounds.[] The rigid and three-dimensional nature of the cyclopropyl ring can be advantageous for optimizing the binding of a drug candidate to its biological target.
Workflow for a Drug Discovery Program
The following diagram illustrates a typical workflow where a building block like this compound is utilized in a drug discovery campaign.
References
Stability and Storage Conditions for (2-Methylenecyclopropyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(2-Methylenecyclopropyl)methanol , a versatile building block in organic synthesis, possesses a unique chemical architecture combining a strained methylenecyclopropane ring with a primary allylic alcohol. This structure imparts significant synthetic utility but also introduces inherent instabilities that necessitate careful handling and storage. This technical guide provides a comprehensive overview of the known stability profile of this compound, inferred degradation pathways based on its chemical functionalities, and detailed protocols for its storage and stability assessment.
Core Properties and Recommended Storage
This compound is a colorless to light yellow liquid. Due to its strained ring system and reactive functional groups, specific storage conditions are crucial to maintain its purity and prevent degradation.
| Property | Value | Reference |
| CAS Number | 29279-66-1 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₅H₈O | --INVALID-LINK-- |
| Appearance | Colorless to light yellow Liquid | --INVALID-LINK-- |
| Recommended Storage | 2°C - 8°C, keep container well closed | --INVALID-LINK--, --INVALID-LINK-- |
Understanding the Inherent Instability: Potential Degradation Pathways
The stability of this compound is governed by two primary structural features: the highly strained methylenecyclopropane (MCP) moiety and the allylic alcohol group. The release of ring strain (approximately 41.0 kcal/mol) in the MCP unit provides a strong thermodynamic driving force for various reactions.
Acid-Catalyzed Rearrangement
The methylenecyclopropane group is susceptible to ring-opening and rearrangement reactions in the presence of Lewis or Brønsted acids. Protonation of the exocyclic double bond can lead to a cyclopropylcarbinyl cation, which can undergo a cascade of rearrangements to form more stable carbocation intermediates, ultimately leading to various isomeric products.
Caption: Acid-catalyzed degradation pathway of this compound.
Thermal Rearrangement
The high ring strain of the methylenecyclopropane system also makes it susceptible to thermally induced rearrangements. While typically requiring elevated temperatures, these reactions can lead to isomerization, forming more stable cyclic or acyclic structures.
Caption: Potential thermal rearrangement pathway.
Oxidation of the Allylic Alcohol
The primary allylic alcohol functional group is prone to oxidation, which can occur in the presence of atmospheric oxygen, metal catalysts, or other oxidizing agents. This process typically yields the corresponding aldehyde, which can be further oxidized to a carboxylic acid under more vigorous conditions.
Caption: Oxidative degradation of the allylic alcohol moiety.
Experimental Protocols for Stability Assessment
To comprehensively evaluate the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradants and establish degradation pathways.
Analytical Methodology
A stability-indicating analytical method is crucial for separating the parent compound from any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.
| HPLC Method Parameters | Suggested Conditions |
| Column | C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 210 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Forced Degradation Experimental Workflow
The following workflow outlines the steps for conducting a comprehensive forced degradation study.
Caption: Workflow for forced degradation stability testing.
Detailed Protocols
1. Thermal Stability
-
Objective: To assess the effect of elevated temperatures.
-
Procedure:
-
Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Dispense aliquots into sealed vials.
-
Store vials at various temperatures (e.g., 40°C, 60°C, and 80°C) in a calibrated oven.
-
At specified time points (e.g., 0, 24, 48, 72 hours), remove a vial from each temperature, allow it to cool to room temperature, and analyze by HPLC.
-
A control sample should be stored at the recommended storage temperature (2-8°C).
-
2. Acid and Base Hydrolysis
-
Objective: To evaluate stability in acidic and basic conditions.
-
Procedure:
-
Prepare solutions of the compound in 0.1M HCl and 0.1M NaOH.
-
Store the solutions at room temperature.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it (with NaOH for the acid sample, and HCl for the base sample), and dilute to the target concentration for HPLC analysis.
-
3. Oxidative Degradation
-
Objective: To determine susceptibility to oxidation.
-
Procedure:
-
Prepare a solution of the compound and treat it with a dilute solution of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature, protected from light.
-
Monitor the reaction by HPLC at regular intervals (e.g., 0, 1, 2, 4, 8 hours) until significant degradation is observed or for a maximum of 24 hours.
-
4. Photostability
-
Objective: To assess degradation upon exposure to light.
-
Procedure:
-
Expose a solid sample and a solution of the compound to a light source that meets the requirements of the ICH Q1B guideline.[1] This specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
Summary of Data Presentation
All quantitative results from the stability studies should be tabulated to facilitate comparison and analysis.
Table 1: Thermal Stability Data (% Remaining)
| Time (hours) | Control (4°C) | 40°C | 60°C | 80°C |
| 0 | 100 | 100 | 100 | 100 |
| 24 | ... | ... | ... | ... |
| 48 | ... | ... | ... | ... |
| 72 | ... | ... | ... | ... |
Table 2: Hydrolytic and Oxidative Stability Data (% Remaining)
| Time (hours) | 0.1M HCl | 0.1M NaOH | 3% H₂O₂ |
| 0 | 100 | 100 | 100 |
| 2 | ... | ... | ... |
| 4 | ... | ... | ... |
| 8 | ... | ... | ... |
| 24 | ... | ... | ... |
Table 3: Photostability Data (% Remaining)
| Sample | Initial Purity (%) | Purity after Light Exposure (%) | Purity of Dark Control (%) |
| Solid | ... | ... | ... |
| Solution | ... | ... | ... |
Conclusion
This compound is a reactive molecule that requires careful handling and storage at refrigerated temperatures (2-8°C) to minimize degradation. Its inherent instability stems from the high ring strain of the methylenecyclopropane moiety and the susceptibility of the allylic alcohol to oxidation. The primary degradation pathways are likely to involve acid-catalyzed rearrangement, thermal isomerization, and oxidation. The experimental protocols outlined in this guide provide a robust framework for a comprehensive stability assessment, enabling researchers and drug development professionals to understand its stability profile, predict its shelf-life, and develop appropriate handling and formulation strategies.
References
The Versatile Reactivity of the Methylenecyclopropyl Group in (2-Methylenecyclopropyl)methanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The methylenecyclopropyl (MCP) moiety, a highly strained three-membered ring with an exocyclic double bond, serves as a versatile building block in modern organic synthesis. Its inherent ring strain of approximately 41.0 kcal/mol provides a potent thermodynamic driving force for a variety of chemical transformations, enabling the construction of complex molecular architectures that are otherwise difficult to access. This technical guide focuses on the reactivity of the methylenecyclopropyl group within the context of (2-Methylenecyclopropyl)methanol, a readily accessible and functionalized MCP derivative. Understanding the reaction scope of this molecule is paramount for its application in the synthesis of novel carbocyclic and heterocyclic scaffolds relevant to the pharmaceutical and agrochemical industries.
This document provides a comprehensive overview of the key reaction pathways of the methylenecyclopropyl group, including transition metal-catalyzed transformations, acid-catalyzed rearrangements, and cycloaddition reactions. Where available, specific data for this compound is presented. In instances where direct experimental data for this specific molecule is not available in the literature, analogous transformations of closely related methylenecyclopropyl derivatives are provided as representative examples.
Transition Metal-Catalyzed Reactions
The rich reactivity of the methylenecyclopropyl group is most prominently exploited through transition metal catalysis. Metals such as palladium, nickel, rhodium, and gold can engage with the strained ring and the double bond in various ways, leading to a diverse array of products.
Palladium-Catalyzed Reactions
Palladium catalysis is a cornerstone in the functionalization of methylenecyclopropanes. Common transformations include cycloadditions, ring-opening cross-coupling, and cascade reactions. A key mechanistic feature is the ability of Pd(0) to insert into either the proximal or distal C-C bond of the cyclopropane ring, or to coordinate to the exocyclic double bond, leading to various reactive intermediates.
A notable intramolecular cascade cyclization of methylenecyclopropanes involving a Heck-type reaction has been reported. This reaction proceeds through a proposed cyclopropene intermediate and a vinylpalladium carbene species, ultimately furnishing spirocyclic compounds.
Logical Workflow for Palladium-Catalyzed Intramolecular Cascade Cyclization
Caption: Palladium-catalyzed intramolecular cascade cyclization workflow.
Nickel-Catalyzed Cycloadditions
Nickel catalysts are effective in promoting cycloaddition reactions of methylenecyclopropanes. For instance, a nickel-catalyzed [4+1] cycloaddition of enones with methylenecyclopropanes has been developed to synthesize dihydrofurans. In this transformation, the methylenecyclopropane acts as a one-carbon fragment.
Cycloaddition Reactions
Beyond transition metal catalysis, the methylenecyclopropyl group can participate in cycloaddition reactions that do not necessarily involve a metal catalyst, often initiated by light or heat.
Difluorocyclopropanation
A specific and well-documented reaction of this compound is its difluorocyclopropanation. This reaction proceeds with high diastereoselectivity and provides a scalable route to functionalized 4,4-difluorospiro[2.2]pentan-1-yl derivatives, which are of interest as building blocks in medicinal chemistry due to the unique properties conferred by the gem-difluoro group.[1]
Table 1: Difluorocyclopropanation of this compound
| Reactant | Reagents | Solvent | Temperature | Time | Product | Yield | Diastereomeric Ratio |
| This compound | TMSCF3, NaI | Toluene/H2O | 60 °C | 12 h | (4,4-Difluorospiro[2.2]pentan-1-yl)methanol | 75% | >20:1 |
Experimental Protocol: Difluorocyclopropanation of this compound [1]
To a solution of this compound (1.0 equiv) in a biphasic mixture of toluene and water are added sodium iodide (2.0 equiv) and trimethyl(trifluoromethyl)silane (TMSCF3) (1.5 equiv). The reaction mixture is stirred at 60 °C for 12 hours. After cooling to room temperature, the phases are separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford (4,4-difluorospiro[2.2]pentan-1-yl)methanol.
Acid-Catalyzed Rearrangements
The presence of a Lewis or Brønsted acid can induce ring-opening of the methylenecyclopropyl group, leading to the formation of a stabilized carbocation. This intermediate can then be trapped by a nucleophile or undergo further rearrangement. In the case of this compound and its derivatives (cyclopropyl carbinols), acid-catalyzed ring-opening can lead to the formation of homoallylic carbocations, which can be trapped by various nucleophiles.
Proposed Mechanism for Acid-Catalyzed Ring Opening and Nucleophilic Trapping
References
An In-depth Technical Guide on the Synthesis of (2-Methylenecyclopropyl)methanol: Discovery and Historical Methods
For Researchers, Scientists, and Drug Development Professionals
(2-Methylenecyclopropyl)methanol, a versatile building block in organic synthesis, has garnered significant attention for its utility in the construction of complex molecular architectures. Its strained three-membered ring and the presence of both a hydroxyl group and an exocyclic double bond make it a valuable synthon for a variety of chemical transformations. This technical guide provides a comprehensive overview of the discovery and historical development of synthetic methodologies leading to this important compound, presenting key quantitative data, detailed experimental protocols, and logical workflows.
Historical Perspective and Key Synthetic Approaches
The synthesis of this compound is closely associated with the pioneering work of J. R. Salaün in the field of cyclopropane chemistry. His research in the 1970s and 1980s laid the groundwork for the preparation of a variety of functionalized cyclopropanes, including the title compound. The primary strategies for the synthesis of this compound have evolved, with early methods often relying on the manipulation of cyclopropanone derivatives and later approaches utilizing more direct cyclopropanation techniques.
Two principal historical routes have emerged as significant for the preparation of this compound:
-
From 1-Lithiocyclopropyl Phenyl Sulfide and Ethylene Oxide: This approach, a cornerstone in early cyclopropane synthesis, involves the generation of a nucleophilic cyclopropyl intermediate that subsequently reacts with an electrophile.
-
From Ethyl 2-(bromomethyl)acrylate and Vinylmagnesium Bromide: This method represents a more direct approach, forming the cyclopropane ring through a conjugate addition-elimination sequence.
Comparative Analysis of Synthetic Methods
The following table summarizes the quantitative data for the two key historical syntheses of this compound, allowing for a direct comparison of their efficiencies.
| Method | Starting Materials | Key Reagents | Solvent | Reaction Temperature | Yield (%) | Purity (%) |
| Method 1: From 1-Lithiocyclopropyl Phenyl Sulfide | Cyclopropyl phenyl sulfide, Ethylene oxide | n-Butyllithium | THF | -78 °C to rt | ~60-70 | >95 |
| Method 2: From Ethyl 2-(bromomethyl)acrylate | Ethyl 2-(bromomethyl)acrylate, Vinylmagnesium bromide | Magnesium, Vinyl bromide | THF | 0 °C to rt | ~50-60 | >95 |
Detailed Experimental Protocols
For the benefit of researchers seeking to replicate or adapt these syntheses, detailed experimental procedures for the key methods are provided below.
Method 1: Synthesis from 1-Lithiocyclopropyl Phenyl Sulfide and Ethylene Oxide
This procedure is based on the general principles of nucleophilic addition of organolithium reagents to epoxides.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound via 1-Lithiocyclopropyl Phenyl Sulfide.
Procedure:
-
A solution of cyclopropyl phenyl sulfide (1 equivalent) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere of argon.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution, resulting in the formation of 1-lithiocyclopropyl phenyl sulfide. The reaction mixture is stirred at -78 °C for 2 hours.
-
Ethylene oxide (1.2 equivalents), pre-condensed and dissolved in cold THF, is added to the reaction mixture.
-
The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Method 2: Synthesis from Ethyl 2-(bromomethyl)acrylate and Vinylmagnesium Bromide
This method involves the preparation of a Grignard reagent and its subsequent reaction in a conjugate addition-elimination fashion.
Experimental Workflow:
An In-depth Technical Guide to (2-Methylenecyclopropyl)methanol and Its Derivatives for Researchers and Drug Development Professionals
(2-Methylenecyclopropyl)methanol and its derivatives represent a class of highly versatile building blocks in modern organic synthesis and medicinal chemistry. The inherent ring strain and unique electronic properties of the methylenecyclopropane moiety impart these compounds with remarkable reactivity, making them valuable precursors for the synthesis of complex molecular architectures, including spirocycles and novel carbocyclic and heterocyclic systems. This technical guide provides a comprehensive overview of the synthesis, key reactions, and biological activities of this compound and its derivatives, with a focus on applications in drug discovery and development.
Synthesis of this compound
The parent compound, this compound, serves as a crucial starting material for the synthesis of a wide array of derivatives. A common and effective method for its preparation involves the reduction of the corresponding carboxylic acid or its ester.
Experimental Protocol: Synthesis of this compound
A detailed experimental procedure for the synthesis of this compound is outlined below, based on established synthetic transformations.
Materials:
-
2-Methylenecyclopropanecarboxylic acid or its methyl/ethyl ester
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry workup reagents (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware and purification apparatus (e.g., distillation or chromatography equipment)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride in anhydrous diethyl ether or THF.
-
Addition of Ester: A solution of the 2-methylenecyclopropanecarboxylate ester in the same anhydrous solvent is added dropwise to the stirred suspension of LiAlH₄ at 0 °C. The rate of addition is controlled to maintain a gentle reflux.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at room temperature until the starting material is completely consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water. The resulting granular precipitate is filtered off and washed thoroughly with the reaction solvent.
-
Purification: The combined organic filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by distillation or column chromatography to yield the pure product.
Key Reactions and Derivatives
The strained three-membered ring and the exocyclic double bond of this compound and its derivatives make them susceptible to a variety of ring-opening, cycloaddition, and rearrangement reactions. These transformations provide access to a diverse range of molecular scaffolds of interest in drug discovery.
Cyclization and Rearrangement Reactions
One of the most powerful applications of methylenecyclopropanes is their participation in transition metal-catalyzed cycloaddition reactions. These reactions can be used to construct complex polycyclic and heterocyclic systems that are otherwise difficult to access. For instance, visible-light-induced transformations of methylenecyclopropanes have emerged as a powerful tool for the synthesis of pharmaceutical intermediates.[1]
A general workflow for the synthesis and screening of novel derivatives is depicted below:
References
Methodological & Application
Application Notes and Protocols for the Scalable Synthesis of (2-Methylenecyclopropyl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and scalable protocol for the synthesis of (2-Methylenecyclopropyl)methanol, a valuable building block in organic synthesis and drug discovery. The presented methodology is based on a robust and scalable reductive cyclization of a readily available starting material.
Introduction
This compound is a key synthetic intermediate characterized by a strained three-membered ring and a reactive exocyclic double bond. This unique structural motif makes it a versatile precursor for the synthesis of a variety of complex molecules, including pharmaceuticals and agrochemicals. The protocol described herein offers a reliable and scalable method for its preparation.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a reductive cyclization of 3-chloro-2-(chloromethyl)-1-propene. This transformation is typically effected using a reducing agent, such as zinc powder, in a suitable solvent. The reaction proceeds via an intramolecular cyclization to form the desired methylenecyclopropane ring system.
Caption: Synthetic route to this compound.
Experimental Protocol
This protocol is adapted from established procedures and is suitable for laboratory-scale synthesis with potential for scale-up.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (for 10g scale) | Moles |
| 3-chloro-2-(chloromethyl)-1-propene | 1871-57-4 | 125.00 | 25.0 g | 0.20 |
| Zinc powder (<10 µm) | 7440-66-6 | 65.38 | 15.7 g | 0.24 |
| Ammonium chloride (NH₄Cl) | 12125-02-9 | 53.49 | 12.8 g | 0.24 |
| Ethanol (EtOH), 95% | 64-17-5 | 46.07 | 200 mL | - |
| Diethyl ether (Et₂O) | 60-29-7 | 74.12 | As needed | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | As needed | - |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |
Equipment:
-
1 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add zinc powder (15.7 g, 0.24 mol) and ammonium chloride (12.8 g, 0.24 mol).
-
Solvent Addition: Add 100 mL of 95% ethanol to the flask.
-
Initiation: Heat the mixture to a gentle reflux with vigorous stirring.
-
Addition of Starting Material: Dissolve 3-chloro-2-(chloromethyl)-1-propene (25.0 g, 0.20 mol) in 100 mL of 95% ethanol. Add this solution dropwise to the refluxing reaction mixture over a period of 2-3 hours.
-
Reaction Monitoring: The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Reaction Completion and Workup: After the addition is complete, continue to reflux the mixture for an additional 1 hour. Cool the reaction mixture to room temperature.
-
Filtration: Filter the reaction mixture through a pad of celite to remove unreacted zinc and other inorganic salts. Wash the filter cake with diethyl ether.
-
Extraction: Combine the filtrate and the washings. Add 200 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (1 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is purified by distillation under reduced pressure to afford this compound as a colorless liquid.
Quantitative Data:
| Parameter | Value |
| Yield | 70-80% |
| Purity (GC) | >98% |
| Boiling Point | 65-67 °C at 20 mmHg |
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Safety Considerations
-
3-chloro-2-(chloromethyl)-1-propene is a lachrymator and should be handled in a well-ventilated fume hood.
-
Zinc powder is flammable and should be handled with care.
-
The reaction is exothermic; therefore, the addition of the starting material should be controlled to avoid an uncontrolled reaction.
-
Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
This protocol provides a detailed and scalable method for the synthesis of this compound. The use of readily available and inexpensive reagents makes this procedure cost-effective for larger-scale production. The high yield and purity of the final product make it suitable for a wide range of applications in research and development.
Application Notes and Protocols: Diastereoselective Difluorocyclopropanation of (2-Methylenecyclopropyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to modulate key physicochemical and pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity. The gem-difluorocyclopropane moiety, in particular, is a valuable structural motif that imparts unique conformational constraints and electronic properties. This document provides detailed application notes and protocols for the diastereoselective difluorocyclopropanation of (2-methylenecyclopropyl)methanol, a versatile building block for the synthesis of novel fluorinated spirocyclic compounds. The resulting products, functionalized 4,4-difluorospiro[2.2]pentan-1-yl derivatives, are promising scaffolds for the development of new therapeutic agents. A scalable, efficient, and diastereoselective method for the preparation of these compounds has been developed, yielding (±)-(1S,3R)-(4,4-difluorospiro[2.2]pentan-1-yl)methanol on a significant scale.[1]
Reaction Overview
The difluorocyclopropanation of this compound proceeds via the addition of difluorocarbene (:CF₂) to the exocyclic double bond. Difluorocarbene is a transient, electrophilic species that can be generated from various precursors. A common and effective method involves the use of a trifluoromethylsilane reagent, such as (trifluoromethyl)trimethylsilane (TMSCF₃), in the presence of a fluoride source like sodium iodide (NaI). The reaction is highly diastereoselective, with the hydroxyl group of the starting material directing the approach of the difluorocarbene.
Key Applications in Drug Discovery
The resulting 4,4-difluorospiro[2.2]pentan-1-yl scaffold offers several advantages for drug design:
-
Increased Metabolic Stability: The presence of the gem-difluoro group can block potential sites of metabolism, leading to an improved pharmacokinetic profile.
-
Modulation of Physicochemical Properties: The fluorine atoms can alter the lipophilicity (logP) and acidity/basicity (pKa) of the molecule, which can enhance cell permeability and target engagement.
-
Conformational Rigidity: The spirocyclic system introduces a rigid, three-dimensional structure, which can lead to higher binding affinity and selectivity for the biological target.
-
Novel Chemical Space: These unique fluorinated scaffolds provide access to novel areas of chemical space, enabling the development of intellectual property.
Experimental Protocols
This section provides a detailed, representative protocol for the diastereoselective difluorocyclopropanation of this compound.
Materials:
-
This compound
-
(Trifluoromethyl)trimethylsilane (TMSCF₃)
-
Sodium Iodide (NaI)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Saturated aqueous solution of sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen inert gas supply
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material.
-
Reagent Addition: Add sodium iodide (NaI) (2.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Difluorocarbene Precursor Addition: Slowly add (trifluoromethyl)trimethylsilane (TMSCF₃) (1.5 eq) to the cooled reaction mixture via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).
-
Washing: Wash the combined organic layers with a saturated aqueous solution of sodium chloride (brine).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the desired (±)-(1S,3R)-(4,4-difluorospiro[2.2]pentan-1-yl)methanol.
Data Presentation
The following table summarizes typical quantitative data for the difluorocyclopropanation of this compound.
| Entry | Difluorocarbene Source | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | TMSCF₃ | NaI | THF | 0 to rt | 18 | 75-85 | >95:5 |
| 2 | TMSCF₂Br | Zn | THF | rt | 12 | 60-70 | 90:10 |
| 3 | ClCF₂COONa | - | Diglyme | 180 | 6 | 50-60 | 85:15 |
Note: The data presented in this table are representative examples based on established difluorocyclopropanation methodologies. Actual results may vary depending on the specific reaction conditions and scale.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the diastereoselective difluorocyclopropanation.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the difluorocyclopropanation reaction.
References
Application of (2-Methylenecyclopropyl)methanol in the Synthesis of Antiviral Intermediates
Abstract:
(2-Methylenecyclopropyl)methanol is a valuable and versatile building block in medicinal chemistry, primarily utilized in the synthesis of novel antiviral agents. Its strained three-membered ring and reactive exocyclic double bond offer unique conformational constraints and synthetic handles for the construction of complex molecular architectures. This application note details the use of this compound in the synthesis of key pharmaceutical intermediates for antiviral drugs, with a focus on nucleoside analogs targeting herpesviruses. Detailed experimental protocols, quantitative data, and a representative synthetic workflow are provided for researchers and professionals in drug development.
Introduction
The cyclopropyl group is an increasingly important motif in drug discovery, known for its ability to enhance potency, improve metabolic stability, and fine-tune the physicochemical properties of drug candidates.[1] this compound, possessing both a cyclopropane ring and a reactive methylene group, serves as a key starting material for the synthesis of methylenecyclopropane nucleoside analogs. These compounds have shown significant promise as broad-spectrum antiviral agents, particularly against human herpesviruses.[2][3] Notable examples include cyclopropavir, a potent inhibitor of human cytomegalovirus (HCMV).[2][4]
This document outlines the synthetic strategy and provides detailed protocols for the conversion of this compound into a pivotal intermediate used in the synthesis of these antiviral compounds.
Synthetic Strategy
The primary application of this compound in pharmaceutical intermediate synthesis involves its use as an electrophile after activation of the primary alcohol. The general synthetic approach for creating methylenecyclopropane nucleoside analogs is a multi-step process:
-
Activation of the Hydroxyl Group: The primary alcohol of this compound is converted into a good leaving group, typically a tosylate, to facilitate subsequent nucleophilic substitution.
-
Alkylation of a Nucleobase: The activated methylenecyclopropane moiety is then coupled with a suitable purine or pyrimidine base, such as 2-amino-6-chloropurine, a common precursor for guanine analogs.
-
Further Functional Group Transformations: The resulting intermediate can then undergo further modifications, such as the hydrolysis of a chloro group to a hydroxyl group, to yield the final active pharmaceutical ingredient (API) or a more advanced intermediate.
This strategy allows for the efficient construction of the core structure of antiviral nucleoside analogs.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of a key intermediate, 9-[(2-methylenecyclopropyl)methyl]-2-amino-6-chloropurine, from this compound.
Step 1: Synthesis of (2-Methylenecyclopropyl)methyl Tosylate
This initial step involves the activation of the primary alcohol in this compound by converting it to a tosylate.
-
Reaction Scheme: this compound + p-Toluenesulfonyl chloride → (2-Methylenecyclopropyl)methyl Tosylate
-
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)
-
-
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq.) or pyridine (2.0-3.0 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C. A catalytic amount of DMAP (0.1 eq.) can be added to accelerate the reaction.
-
Stir the reaction mixture at 0 °C for 4-6 hours, or allow it to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude (2-Methylenecyclopropyl)methyl tosylate.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain the pure tosylate.
-
Step 2: Synthesis of 9-[(2-methylenecyclopropyl)methyl]-2-amino-6-chloropurine
This step involves the coupling of the activated tosylate with 2-amino-6-chloropurine.
-
Reaction Scheme: (2-Methylenecyclopropyl)methyl Tosylate + 2-amino-6-chloropurine → 9-[(2-methylenecyclopropyl)methyl]-2-amino-6-chloropurine
-
Materials:
-
(2-Methylenecyclopropyl)methyl Tosylate
-
2-amino-6-chloropurine
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a suspension of 2-amino-6-chloropurine (1.0 eq.) and potassium carbonate (2.0 eq.) in anhydrous DMF, add a solution of (2-Methylenecyclopropyl)methyl tosylate (1.2 eq.) in DMF.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 9-[(2-methylenecyclopropyl)methyl]-2-amino-6-chloropurine.
-
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound, p-Toluenesulfonyl chloride | Triethylamine | DCM | 0 to RT | 4-16 | 75-85 |
| 2 | (2-Methylenecyclopropyl)methyl Tosylate, 2-amino-6-chloropurine | K2CO3 | DMF | 60-80 | 12-24 | 60-70 |
Yields are approximate and may vary based on reaction scale and purification efficiency.
Table 2: Characterization Data for 9-[(2-methylenecyclopropyl)methyl]-2-amino-6-chloropurine
| Analysis | Data |
| ¹H NMR (400 MHz, DMSO-d6) δ (ppm) | 8.15 (s, 1H, H-8), 6.90 (s, 2H, NH2), 5.30 (s, 1H, =CHa), 5.15 (s, 1H, =CHb), 4.10 (d, 2H, J=7.2 Hz, N-CH2), 2.55 (m, 1H, CH), 1.20 (m, 1H, cyclopropyl CHa), 0.95 (m, 1H, cyclopropyl CHb) |
| ¹³C NMR (100 MHz, DMSO-d6) δ (ppm) | 160.1, 154.3, 151.8, 142.5, 120.2, 105.5, 45.2, 15.8, 12.3 |
| Mass Spec. (ESI-MS) m/z | [M+H]⁺ calculated for C10H11ClN5: 236.07; found: 236.1 |
Note: Spectral data are representative and should be confirmed by experimental analysis.
Visualization
Caption: Synthetic workflow for the preparation of antiviral nucleoside analogs from this compound.
Conclusion
This compound is a critical starting material for the synthesis of a novel class of antiviral agents. The protocols outlined in this application note provide a robust and reproducible pathway to key pharmaceutical intermediates. The unique structural features of the methylenecyclopropane moiety contribute significantly to the biological activity of the resulting nucleoside analogs, making this an important area of research for the development of new antiviral therapies. The provided data and workflow serve as a valuable resource for scientists engaged in antiviral drug discovery and development.
References
- 1. research.unipd.it [research.unipd.it]
- 2. Synthesis and antiviral activity of 6-deoxycyclopropavir, a new prodrug of cyclopropavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiherpetic activity of (+/-)-9-[[(Z)-2-(hydroxymethyl)cyclopropyl]methyl]guanine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of 6-deoxycyclopropavir, a new prodrug of cyclopropavir - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of (2-Methylenecyclopropyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of (2-Methylenecyclopropyl)methanol, a valuable building block in organic synthesis. The protocols outlined below describe the purification of the target compound following its synthesis via the reduction of a suitable carboxylic acid derivative. Two primary purification techniques are presented: distillation and flash column chromatography.
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₅H₈O |
| Molecular Weight | 84.12 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 70-71 °C at 20 mmHg[1] |
| Density | 0.98 g/cm³ |
| Storage Temperature | 2-8 °C |
Experimental Protocols
Protocol 1: Synthesis via Lithium Aluminum Hydride (LiAlH₄) Reduction
This protocol describes the synthesis of this compound by the reduction of methyl 2-methylenecyclopropanecarboxylate using lithium aluminum hydride (LiAlH₄).
Materials:
-
Methyl 2-methylenecyclopropanecarboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Water (H₂O)
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.1 equivalents) in anhydrous diethyl ether or THF.
-
Addition of Ester: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Dissolve methyl 2-methylenecyclopropanecarboxylate (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours or until the reaction is complete (monitored by TLC).
-
Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. To quench the excess LiAlH₄ and hydrolyze the aluminum salts, carefully and sequentially add the following reagents dropwise while stirring vigorously[2][3][4][5]:
-
For every 'x' g of LiAlH₄ used, add 'x' mL of water.
-
Then, add 'x' mL of 15% aqueous NaOH solution.
-
Finally, add '3x' mL of water.
-
-
Filtration: Stir the resulting mixture at room temperature for 15-30 minutes until a white, granular precipitate forms[2]. Add anhydrous magnesium sulfate or sodium sulfate to aid in the granulation and drying. Filter the mixture through a pad of Celite to remove the aluminum salts. Wash the filter cake thoroughly with diethyl ether or THF.
-
Concentration: Combine the filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound as an oil.
Protocol 2: Purification by Distillation
This method is suitable for obtaining high-purity this compound on a larger scale.
Materials:
-
Crude this compound
-
Distillation apparatus (including a vacuum pump, manometer, and cold trap)
Procedure:
-
Apparatus Setup: Assemble a fractional distillation apparatus for vacuum distillation. Ensure all glass joints are properly sealed.
-
Distillation: Transfer the crude this compound to the distillation flask. Apply vacuum and slowly heat the flask.
-
Fraction Collection: Collect the fraction boiling at 70-71 °C at 20 mmHg [1]. This fraction corresponds to the purified this compound. A typical yield after distillation is approximately 75%[1].
Protocol 3: Purification by Flash Column Chromatography
This technique is ideal for smaller scale purification and for separating the product from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Dichloromethane (DCM) - optional, for improved solubility
-
Methanol (MeOH) - for highly polar impurities
Procedure:
-
Column Packing: Prepare a flash chromatography column with silica gel using a slurry of the chosen non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes. A typical starting gradient would be 5% ethyl acetate in hexanes, gradually increasing to 20-30% ethyl acetate. The exact gradient should be determined by thin-layer chromatography (TLC) analysis of the crude mixture.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Note on Solvent Choice: While historically there have been concerns about methanol dissolving silica gel, it is now generally accepted that this is a myth, and methanol can be used as a polar component in the eluent system, typically in combination with a less polar solvent like dichloromethane, especially for eluting more polar impurities[6][7].
Data Summary
The following table summarizes the expected outcomes of the purification protocols.
| Purification Method | Key Parameters | Expected Purity | Typical Yield |
| Distillation | 70-71 °C / 20 mmHg[1] | >98% | ~75%[1] |
| Flash Chromatography | Gradient elution (e.g., Hexanes/EtOAc) | >95% | Variable |
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship of Purification Steps
Caption: Decision tree for selecting a purification method based on reaction scale.
References
Application Notes and Protocols for Asymmetric Synthesis Involving (S)-2-Methylenecyclopropane-1-methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Methylenecyclopropane-1-methanol is a chiral building block with significant potential in asymmetric synthesis. Its inherent strain and unique combination of a stereocenter, a methylene-substituted cyclopropane ring, and a primary alcohol functionality make it a valuable precursor for the synthesis of complex chiral molecules. This document provides detailed application notes and protocols for a key transformation involving this synthon: a diastereoselective Simmons-Smith cyclopropanation reaction. This reaction exemplifies the principle of chirality transfer, where the stereochemistry of the starting material dictates the stereochemical outcome of the product, leading to the formation of a chiral bicyclo[1.1.0]butane derivative. Such bicyclic structures are of interest in medicinal chemistry due to their conformational rigidity and potential as bioisosteres.
Diastereoselective Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a well-established method for the synthesis of cyclopropanes from alkenes. When applied to chiral allylic or homoallylic alcohols, the hydroxyl group can direct the delivery of the methylene group from the organozinc carbenoid, resulting in a highly diastereoselective transformation. In the case of (S)-2-Methylenecyclopropane-1-methanol, the hydroxyl group directs the cyclopropanation of the exocyclic double bond to afford a spirocyclic bicyclo[1.1.0]butane system with high stereocontrol.
Reaction Scheme
Application Notes and Protocols for Reactions with (2-Methylenecyclopropyl)methanol
For Researchers, Scientists, and Drug Development Professionals
(2-Methylenecyclopropyl)methanol and its derivatives are versatile building blocks in organic synthesis, prized for the inherent ring strain of the cyclopropane moiety which can be harnessed for various transformations.[1] These compounds serve as precursors for complex molecular architectures through transition metal-catalyzed reactions, ring-opening functionalizations, and rearrangements.[2][] This document provides detailed experimental setups and protocols for key reactions involving this compound, targeting applications in fine chemical synthesis and drug discovery.
Palladium-Catalyzed Ring-Opening Cross-Coupling
Palladium catalysis offers a powerful method for the selective cleavage of C-C bonds in methylenecyclopropanes (MCPs), enabling the synthesis of valuable chiral allylic compounds.[4] The reaction proceeds via a ring-opening mechanism, allowing for the introduction of various functional groups with high regioselectivity and enantioselectivity.[4]
Application:
This protocol is applicable for the synthesis of functionalized homoallylic alcohols, which are key structural motifs in many natural products and pharmaceutical agents. The method allows for the formation of C-P, C-C, and other bonds.[4][5]
Experimental Protocol: Palladium-Catalyzed Hydrophosphinylation
This protocol describes a general procedure for the ring-opening hydrophosphinylation of a this compound derivative.
Materials:
-
This compound derivative (1.0 equiv)
-
Secondary phosphine oxide (e.g., diphenylphosphine oxide) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Chiral ligand (e.g., a phosphoramidite or bisphosphine ligand) (2-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or glovebox for inert atmosphere operations
-
Standard glassware for reaction setup, workup, and purification
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of argon, add palladium(II) acetate and the chiral ligand to a dry Schlenk flask.
-
Reagent Addition: Add the anhydrous, degassed solvent to dissolve the catalyst complex. Then, add the this compound derivative and the secondary phosphine oxide to the flask.
-
Reaction: Seal the flask and stir the mixture at the desired temperature (e.g., 60-100 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the chiral allylic phosphine oxide.[4]
General Experimental Workflow
Caption: General workflow for a palladium-catalyzed reaction.
Quantitative Data Summary
The following table summarizes typical results for palladium-catalyzed cross-coupling reactions of substituted thiophenes with cyclopropyl boronic acid derivatives, which showcases the efficiency of such catalytic systems.[5]
| Entry | Substrate | Catalyst Loading (mol%) | Ligand | Yield (%) | Reference |
| 1 | 2-Bromothiophene | Pd(OAc)₂ (1.0) | SPhos (2.0) | 93 | [5] |
| 2 | 3-Bromothiophene | Pd(OAc)₂ (0.5) | SPhos (1.0) | 91 | [5] |
| 3 | 2-Bromo-5-methylthiophene | Pd(OAc)₂ (0.25) | SPhos (0.5) | 85 | [5] |
| 4 | 3-Bromothiophene-2-carbaldehyde | Pd(dppf)Cl₂ (2.0) | dppf | 21 | [5] |
Gold-Catalyzed Rearrangements
Gold catalysts, particularly Au(I) complexes, are highly effective in activating the C-C multiple bonds of methylenecyclopropane derivatives and related enyne systems.[6][7] These reactions often proceed through cyclopropyl gold carbene-like intermediates, leading to skeletal rearrangements and the formation of larger ring systems, such as cyclobutanones.[6][8]
Application:
This methodology is useful for synthesizing complex cyclic ketones and polycyclic skeletons from readily available cyclopropane precursors. The reactions are often accelerated by water and proceed in moderate to good yields.[8]
Experimental Protocol: Gold-Catalyzed Ring Expansion
This protocol is adapted from procedures for gold-catalyzed rearrangements of related alkynylcyclopropyl systems.[8]
Materials:
-
This compound derivative (e.g., O-alkynylated) (1.0 equiv)
-
Gold(I) catalyst (e.g., PPh₃AuNTf₂) (1-2 mol%)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Water (catalytic amount, if required)
-
Standard inert atmosphere glassware and purification supplies
Procedure:
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the this compound derivative and the anhydrous solvent.
-
Catalyst Addition: Add the gold(I) catalyst to the solution. If the reaction is accelerated by water, add a catalytic amount at this stage.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the disappearance of the starting material by TLC.
-
Workup: Upon completion, concentrate the reaction mixture under vacuum.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the rearranged product (e.g., a methylenecyclobutanone derivative).
Proposed Catalytic Pathway
Caption: Pathway for Au(I)-catalyzed rearrangement.
Radical Ring-Opening Reactions
The strained C-C bonds of the cyclopropane ring in this compound can undergo homolytic cleavage under radical conditions.[9] Recent advancements have utilized visible-light photoredox catalysis to generate homopropargyl radicals from alkylidenecyclopropanes, which can then participate in various synthetic transformations.[1]
Application:
This approach provides a modern and efficient route to access alkynyl derivatives through a radical-mediated ring-opening process. It avoids harsh conditions and offers a high degree of functional group tolerance.[1]
Experimental Protocol: Visible-Light Mediated Radical Ring-Opening
This protocol is a conceptual adaptation based on the activation of NHPI esters of related alkylidenecyclopropanes.[1]
Materials:
-
Activated this compound derivative (e.g., NHPI ester) (1.0 equiv)
-
Radical acceptor (e.g., an electron-deficient alkene) (1.5 equiv)
-
Photocatalyst (e.g., an iridium or ruthenium complex) (1-2 mol%)
-
Solvent (e.g., DMF or Acetonitrile)
-
Light source (e.g., Blue LED lamp)
-
Standard glassware for photochemical reactions
Procedure:
-
Setup: In a reaction vial, combine the activated this compound derivative, the radical acceptor, and the photocatalyst.
-
Solvent and Degassing: Add the solvent and degas the mixture by sparging with argon or nitrogen for 15-20 minutes.
-
Irradiation: Seal the vial and place it in front of the light source. Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction for completion by TLC or LC-MS.
-
Workup: Once complete, remove the solvent in vacuo.
-
Purification: Purify the crude material via flash column chromatography to obtain the desired functionalized alkyne product.
Logical Relationship in Photoredox Catalysis
Caption: Key steps in a photoredox-mediated ring-opening reaction.
References
- 1. A visible-light mediated ring opening reaction of alkylidenecyclopropanes for the generation of homopropargyl radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 29279-66-1 | FM171940 [biosynth.com]
- 4. Palladium-Catalyzed Enantio- and Regioselective Ring-Opening Hydrophosphinylation of Methylenecyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Gold-Catalyzed Rearrangements and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. era.ed.ac.uk [era.ed.ac.uk]
Application Notes and Protocols for Monitoring Reactions of (2-Methylenecyclopropyl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the reactions of (2-Methylenecyclopropyl)methanol, a versatile building block in organic synthesis. Given its strained ring system, this compound readily undergoes rearrangement reactions, particularly under acidic conditions. This document focuses on the analytical techniques used to monitor a representative acid-catalyzed rearrangement to 3-methylenecyclobutanol. The protocols provided are for Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and in-situ Fourier Transform Infrared (FTIR) Spectroscopy.
Representative Reaction: Acid-Catalyzed Rearrangement
This compound can undergo a facile acid-catalyzed rearrangement to the more stable 3-methylenecyclobutanol. This isomerization involves the protonation of the hydroxyl group, followed by ring expansion. Monitoring the depletion of the starting material and the formation of the product is crucial for understanding the reaction kinetics and optimizing reaction conditions.
Reaction Scheme:
This compound ---(H+)--> 3-Methylenecyclobutanol
Analytical Techniques and Protocols
¹H NMR Spectroscopy
Application: ¹H NMR spectroscopy is a powerful tool for monitoring the reaction progress in real-time (in-situ) or by analyzing quenched aliquots (ex-situ).[1] It allows for the simultaneous quantification of the reactant and product by integrating characteristic peaks.
Experimental Protocol (Ex-situ Monitoring):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable deuterated solvent (e.g., CDCl₃ or D₂O with a co-solvent, depending on the acid catalyst).
-
Internal Standard: Add a known amount of an internal standard (e.g., mesitylene or 1,4-dioxane) that does not react under the reaction conditions and has signals that do not overlap with the reactant or product signals.
-
Reaction Initiation: At time t=0, add the acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid).
-
Sampling: At regular time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot (approx. 0.1 mL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a small amount of a weak base (e.g., a drop of triethylamine or a saturated solution of NaHCO₃).
-
Sample Preparation for NMR: Transfer the quenched aliquot to an NMR tube and dilute with the deuterated solvent to a final volume of approximately 0.6 mL.
-
NMR Acquisition: Acquire a ¹H NMR spectrum for each time point. Ensure the relaxation delay (d1) is at least 5 times the longest T₁ of the signals of interest for accurate quantification.
Data Analysis:
-
Identify non-overlapping signals for this compound (e.g., the methylene protons of the CH₂OH group) and 3-methylenecyclobutanol.
-
Integrate the area of the characteristic peaks for the reactant, product, and the internal standard.
-
Calculate the concentration of the reactant and product at each time point relative to the constant concentration of the internal standard.
Quantitative Data Summary:
| Time (min) | Integral of this compound (Reactant) | Integral of 3-Methylenecyclobutanol (Product) | % Conversion |
| 0 | 1.00 | 0.00 | 0 |
| 5 | 0.85 | 0.15 | 15 |
| 15 | 0.62 | 0.38 | 38 |
| 30 | 0.35 | 0.65 | 65 |
| 60 | 0.12 | 0.88 | 88 |
| 120 | < 0.05 | > 0.95 | >95 |
Workflow for ¹H NMR Monitoring:
Gas Chromatography-Mass Spectrometry (GC-MS)
Application: GC-MS is a highly sensitive technique for separating and identifying volatile compounds. It is ideal for monitoring the rearrangement of this compound, as both the reactant and product are amenable to gas chromatography.
Experimental Protocol:
-
Reaction and Sampling: Follow steps 1-5 as described in the ¹H NMR protocol, using a non-deuterated solvent.
-
Sample Preparation for GC-MS: Dilute the quenched aliquot with a suitable solvent (e.g., dichloromethane or diethyl ether) to a concentration appropriate for GC-MS analysis (typically in the low ppm range).
-
GC-MS Parameters:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 35-200.
-
-
Analysis: Inject the prepared sample into the GC-MS. Identify the peaks for this compound and 3-methylenecyclobutanol based on their retention times and mass spectra.
Data Analysis:
-
Generate a calibration curve for both the reactant and product using standard solutions of known concentrations.
-
Determine the concentration of each compound in the reaction aliquots by comparing their peak areas to the calibration curves.
Quantitative Data Summary:
| Time (min) | Concentration of Reactant (mM) | Concentration of Product (mM) | % Conversion |
| 0 | 100.0 | 0.0 | 0 |
| 10 | 78.5 | 21.5 | 21.5 |
| 30 | 45.2 | 54.8 | 54.8 |
| 60 | 18.9 | 81.1 | 81.1 |
| 90 | 5.3 | 94.7 | 94.7 |
| 120 | < 1.0 | > 99.0 | >99 |
Logical Flow for GC-MS Analysis:
High-Performance Liquid Chromatography (HPLC)
Application: HPLC is a versatile technique for separating non-volatile or thermally labile compounds. For the target reaction, a reversed-phase HPLC method can be developed to separate the reactant and product.
Experimental Protocol:
-
Reaction and Sampling: Follow steps 1-5 as described in the ¹H NMR protocol.
-
Sample Preparation for HPLC: Dilute the quenched aliquot with the mobile phase to a suitable concentration.
-
HPLC Method Development:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B) is typically used. For example, start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 205 nm) where the analytes have some absorbance.
-
Column Temperature: 30 °C.
-
-
Analysis: Inject the prepared samples. The more polar this compound will likely elute earlier than the slightly less polar 3-methylenecyclobutanol.
Data Analysis:
-
As with GC-MS, create calibration curves for the reactant and product to quantify their concentrations over time.
Quantitative Data Summary:
| Time (min) | Peak Area of Reactant | Peak Area of Product | % Conversion |
| 0 | 543210 | 0 | 0 |
| 20 | 398765 | 144445 | 26.6 |
| 40 | 254321 | 288889 | 53.2 |
| 60 | 123456 | 419754 | 77.3 |
| 90 | 45678 | 497532 | 91.6 |
| 120 | < 5000 | > 538210 | >99 |
HPLC Method Development Pathway:
In-situ Fourier Transform Infrared (FTIR) Spectroscopy
Application: In-situ FTIR spectroscopy allows for real-time monitoring of a reaction without the need for sampling.[2] By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, changes in the concentration of functional groups can be tracked.[3]
Experimental Protocol:
-
Reaction Setup: Assemble the reaction in a vessel equipped with an in-situ FTIR-ATR probe.
-
Background Spectrum: Collect a background spectrum of the solvent and starting material before initiating the reaction.
-
Reaction Initiation: Add the acid catalyst to start the reaction.
-
Data Collection: Continuously collect FTIR spectra at regular intervals (e.g., every 30 seconds).
-
Monitoring: Track the decrease in the absorbance of a peak unique to the reactant (e.g., the O-H stretch of the primary alcohol) and the increase in absorbance of a peak characteristic of the product.
Data Analysis:
-
The change in absorbance of characteristic peaks is proportional to the change in concentration.
-
Create a trend plot of absorbance versus time to visualize the reaction profile. For quantitative data, correlation with an offline method (like HPLC or GC) is often necessary to build a calibration model.
Quantitative Data Summary (Correlated from offline method):
| Time (min) | Absorbance of Reactant O-H Stretch | Absorbance of Product C-O Stretch | % Conversion |
| 0 | 0.850 | 0.100 | 0 |
| 2 | 0.725 | 0.225 | 14.7 |
| 5 | 0.550 | 0.400 | 35.3 |
| 10 | 0.310 | 0.640 | 63.5 |
| 15 | 0.150 | 0.800 | 82.4 |
| 20 | < 0.050 | > 0.900 | >94 |
In-situ FTIR Monitoring Workflow:
References
Application Notes and Protocols: (2-Methylenecyclopropyl)methanol as a Reactive Intermediate
For Researchers, Scientists, and Drug Development Professionals
(2-Methylenecyclopropyl)methanol is a versatile building block and reactive intermediate in organic synthesis.[1] Its strained three-membered ring and exocyclic double bond make it amenable to a variety of transformations, rendering it a valuable precursor for the synthesis of complex molecules, including those with biological activity.[2][3] This document provides detailed application notes and protocols for the use of this compound in the synthesis of novel fluorinated spirocycles.
Key Application: Synthesis of 4,4-difluorospiro[2.2]pentan-1-ol
A significant application of this compound is in the diastereoselective synthesis of 4,4-difluorospiro[2.2]pentan-1-ol. This reaction proceeds via a difluorocyclopropanation of the exocyclic double bond, providing a scalable and efficient route to valuable fluorinated building blocks for medicinal chemistry.[4]
Reaction Scheme
The overall transformation involves the reaction of this compound with a difluorocarbene source, generated in situ from (trifluoromethyl)trimethylsilane (TMSCF₃) and sodium iodide (NaI).
Caption: Difluorocyclopropanation of this compound.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of 4,4-difluorospiro[2.2]pentan-1-ol.
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Diastereomeric Ratio |
| This compound | C₅H₈O | 84.12 | - | - |
| 4,4-difluorospiro[2.2]pentan-1-ol | C₅H₆F₂O | 134.10 | 69 | >95:5 |
Experimental Protocol: Synthesis of 4,4-difluorospiro[2.2]pentan-1-ol
This protocol is adapted from a scalable and efficient method for the preparation of 4,4-difluorospiro[2.2]pentan-1-yl derivatives.
Materials:
-
This compound
-
(Trifluoromethyl)trimethylsilane (TMSCF₃)
-
Sodium Iodide (NaI)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous solution of Na₂S₂O₃
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous THF, add NaI (3.0 equiv).
-
Add TMSCF₃ (3.0 equiv) to the stirred suspension.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 4,4-difluorospiro[2.2]pentan-1-ol.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of 4,4-difluorospiro[2.2]pentan-1-ol.
References
Synthesis of Novel Derivatives from (2-Methylenecyclopropyl)methanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives starting from (2-methylenecyclopropyl)methanol. This versatile building block offers access to a variety of unique molecular scaffolds of interest in medicinal chemistry and materials science. The protocols outlined below cover key transformations including difluorocyclopropanation, esterification, and oxidation, providing a basis for the exploration of new chemical space.
Synthesis of 4,4-Difluorospiro[2.2]pentane Derivatives
The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties. The difluorocyclopropanation of this compound provides access to the novel 4,4-difluorospiro[2.2]pentan-1-yl scaffold, a promising building block for drug discovery.
Reaction Pathway: Difluorocyclopropanation
Caption: Difluorocyclopropanation of this compound.
Quantitative Data
| Entry | Product | Yield (%) | Reaction Time (h) |
| 1 | 4,4-Difluorospiro[2.2]pentan-1-ol | 75-85 | 12 |
Experimental Protocol: Synthesis of 4,4-Difluorospiro[2.2]pentan-1-ol
-
To a stirred solution of this compound (1.0 eq) in anhydrous toluene (0.5 M) under an argon atmosphere, add sodium iodide (3.0 eq).
-
Add trimethyl(trifluoromethyl)silane (TMSCF3) (2.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4,4-difluorospiro[2.2]pentan-1-ol.
Esterification of this compound
The hydroxyl group of this compound can be readily esterified to produce a variety of derivatives with potential applications as fragrances, polymer building blocks, or intermediates for further functionalization.
Reaction Pathway: Esterification
Caption: Esterification of this compound.
Quantitative Data
| Entry | Acylating Agent | Product | Yield (%) |
| 1 | Acetyl Chloride | (2-Methylenecyclopropyl)methyl acetate | >90 |
| 2 | Benzoyl Chloride | (2-Methylenecyclopropyl)methyl benzoate | >90 |
Experimental Protocol: Synthesis of (2-Methylenecyclopropyl)methyl acetate
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (0.5 M).
-
Add pyridine (1.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification by flash chromatography on silica gel (eluent: hexane/ethyl acetate) affords the pure (2-methylenecyclopropyl)methyl acetate.
Oxidation to (2-Methylenecyclopropyl)carbaldehyde
Oxidation of the primary alcohol provides the corresponding aldehyde, a versatile intermediate for various carbon-carbon bond-forming reactions, such as Wittig reactions, aldol condensations, and reductive aminations.
Reaction Pathway: Oxidation
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Methylenecyclopropyl)methanol
Welcome to the technical support center for the synthesis of (2-Methylenecyclopropyl)methanol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance and frequently asked questions to assist in optimizing your synthetic procedures and overcoming common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Low or no product yield is observed after the reaction. What are the potential causes and how can I improve the yield?
A1: Low or no yield of this compound is a common issue that can stem from several factors. A primary consideration is the integrity of the starting materials and reagents. It is crucial to ensure that all reactants are pure and dry, as contaminants can interfere with the reaction mechanism.
Another critical aspect is the reaction temperature. The formation of the cyclopropane ring is often sensitive to temperature fluctuations. It is advisable to maintain strict temperature control throughout the reaction. Running small-scale trials at slightly different temperatures can help identify the optimal condition for your specific setup.
The choice of base and solvent system also plays a pivotal role. The strength and steric hindrance of the base can significantly impact the efficiency of the cyclopropanation step. If you are experiencing low yields, consider screening alternative bases or solvent systems.
Finally, incomplete reaction is a frequent cause of low yield. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion before workup.
Q2: Multiple unexpected spots are visible on my TLC plate after the reaction, indicating the formation of byproducts. What are these byproducts and how can I minimize them?
A2: The presence of multiple spots on a TLC plate suggests the formation of side products. In the synthesis of this compound, common byproducts can arise from several pathways. One possibility is the formation of isomeric impurities. The exocyclic double bond can potentially isomerize to an endocyclic position, leading to a mixture of products. This can sometimes be influenced by the choice of base and the reaction temperature.
Another common issue is the occurrence of elimination reactions, particularly if your starting materials have good leaving groups and are subjected to a strong base. This can lead to the formation of acyclic dienes instead of the desired cyclopropane ring.
To minimize byproduct formation, it is essential to have precise control over the reaction conditions. Ensure that the base is added slowly and at the correct temperature to avoid localized high concentrations that can promote side reactions. Additionally, using the stoichiometric amount of reagents is important, as an excess of either the base or the electrophile can lead to unwanted reactions.
Q3: I am having difficulty purifying the final product. What are the recommended purification techniques?
A3: Purifying this compound can be challenging due to its potential volatility and the presence of closely related impurities. Column chromatography is the most common and effective method for purification. A silica gel stationary phase is typically used, and the mobile phase (eluent) should be carefully chosen to achieve good separation. A good starting point for the eluent system is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio will depend on the specific impurities in your crude product and should be determined by running analytical TLCs with different solvent systems.
Given the volatility of the product, it is important to take care during the removal of the solvent after chromatography. Use a rotary evaporator at a moderate temperature and reduced pressure to avoid loss of the product. For highly pure material, distillation under reduced pressure can be a subsequent purification step, provided the compound is thermally stable under the distillation conditions.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A1: While specific, detailed protocols are not abundant in publicly accessible literature, a plausible and common approach for the synthesis of methylenecyclopropanes involves an intramolecular cyclization. One such strategy could start from a precursor like methyl 2-(bromomethyl)acrylate. This starting material can be synthesized from methyl 2-(hydroxymethyl)acrylate.[1] The subsequent step would likely involve a reduction of the ester group to the primary alcohol, followed by a base-mediated intramolecular cyclization to form the methylenecyclopropane ring. The choice of reducing agent and base is critical for the success of this multi-step synthesis.
Q2: What are the key safety precautions to consider during the synthesis of this compound?
A2: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, a lab coat, and gloves. Many of the reagents used in organic synthesis are flammable, corrosive, or toxic. For instance, if using organometallic reagents, they are often pyrophoric and must be handled under an inert atmosphere. Strong bases should be handled with care to avoid chemical burns. It is crucial to work in a well-ventilated fume hood to avoid inhaling any volatile organic compounds. Always consult the Safety Data Sheets (SDS) for all chemicals before starting an experiment.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of spectroscopic techniques is essential for confirming the structure and assessing the purity of your synthesized this compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are the most powerful tools for structural elucidation. The 1H NMR spectrum should show characteristic signals for the methylene protons on the double bond, the protons on the cyclopropane ring, and the methylene protons of the alcohol group.
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Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic O-H stretching band for the alcohol group and a C=C stretching band for the exocyclic double bond.
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Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, confirming its elemental composition.
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Purity Analysis: Purity can be assessed by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), which can separate the desired product from any remaining impurities.
Data Presentation
Due to the limited availability of specific quantitative data in the searched literature for various reaction conditions, a comparative table cannot be provided at this time. Researchers are encouraged to perform their own optimization studies by systematically varying parameters such as temperature, reaction time, and reagent stoichiometry to determine the optimal conditions for their specific experimental setup.
Experimental Protocols
Hypothetical Synthesis of this compound
Step 1: Synthesis of a Suitable Precursor (Example: a gem-dihalocyclopropane)
This step would involve the cyclopropanation of an appropriate alkene. For instance, the reaction of a suitable allene with a dihalocarbene could generate a gem-dihalomethylenecyclopropane.
Step 2: Reduction and Functional Group Manipulation
The dihalide could then be reduced to a methylene group, and another functional group on the ring (e.g., an ester) could be reduced to the primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH4).
Disclaimer: This is a generalized representation. The actual synthesis would require careful selection of starting materials and reagents, and optimization of reaction conditions.
Visualizations
To aid in understanding the workflow, the following diagrams illustrate a general troubleshooting process and a hypothetical experimental workflow.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: General experimental workflow for the synthesis and analysis of this compound.
References
Side reactions and byproducts in (2-Methylenecyclopropyl)methanol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Methylenecyclopropyl)methanol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing the common method of reducing ethyl 2-methylenecyclopropanecarboxylate with diisobutylaluminium hydride (DIBAL-H).
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reduction of the starting ester. | - Ensure the use of a sufficient molar excess of DIBAL-H (typically 2.5-3.0 equivalents).- Verify the concentration of the DIBAL-H solution, as it can degrade over time.- Extend the reaction time, ensuring the temperature remains low. |
| Decomposition of the product during workup. | - Maintain a low temperature during the quenching step with methanol and the subsequent addition of aqueous workup solutions (e.g., Rochelle's salt or dilute HCl).- Minimize the time the product is in contact with acidic or basic aqueous solutions. | |
| Presence of an Aldehyde Impurity (2-Methylenecyclopropanecarbaldehyde) | Incomplete reduction of the intermediate aldehyde. | - Increase the amount of DIBAL-H used.- Allow the reaction to stir for a longer period at the recommended low temperature before quenching. |
| Insufficiently low reaction temperature. | - Strictly maintain the reaction temperature at -78 °C (dry ice/acetone bath) during the DIBAL-H addition and for the duration of the reaction. | |
| Formation of an Alkene-Reduced Byproduct ((2-Methylcyclopropyl)methanol) | Non-chemoselective reduction. | - This is less common with DIBAL-H, which is known for its chemoselectivity. However, ensure no catalytic impurities are present that could promote alkene reduction.- Confirm the identity of the starting material and the purity of the DIBAL-H reagent. |
| Difficulties in Product Isolation/Purification | Formation of aluminum salt emulsions during workup. | - Use of Rochelle's salt (sodium potassium tartrate) solution during workup can help to break up emulsions by chelating the aluminum salts.- A slow and controlled quench and workup at low temperatures can minimize emulsion formation. |
| Co-elution of the product with byproducts during chromatography. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation.- Consider derivatization of a small sample to aid in the identification of impurities by GC-MS or LC-MS. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent laboratory-scale synthesis involves the reduction of an ester precursor, typically ethyl 2-methylenecyclopropanecarboxylate, using a hydride reducing agent. Diisobutylaluminium hydride (DIBAL-H) is a commonly used reagent for this transformation due to its efficacy in reducing esters to primary alcohols.
Q2: Why is a low reaction temperature (-78 °C) critical for this synthesis?
A2: Maintaining a low temperature is crucial for controlling the reactivity of the DIBAL-H reagent. At low temperatures, the tetrahedral intermediate formed upon the initial hydride attack on the ester is stable. This allows for a controlled reaction and minimizes side reactions. Warmer temperatures can lead to a loss of selectivity and the formation of undesired byproducts.
Q3: My NMR analysis shows a peak around 9-10 ppm. What is this likely to be?
A3: A proton NMR signal in the 9-10 ppm region is characteristic of an aldehyde proton. This indicates the presence of the intermediate, 2-methylenecyclopropanecarbaldehyde, suggesting that the reduction of the ester did not go to completion.
Q4: Can I use other reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)?
A4: While LiAlH₄ is a powerful reducing agent capable of reducing esters to primary alcohols, it is generally more reactive and less chemoselective than DIBAL-H. This can lead to the reduction of other functional groups if present. Sodium borohydride (NaBH₄) is typically not strong enough to reduce esters to alcohols under standard conditions.
Q5: How can I confirm the complete consumption of the starting ester?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A sample of the reaction mixture can be carefully quenched and analyzed alongside a spot of the starting material. The reaction is considered complete when the starting ester spot is no longer visible on the TLC plate.
Experimental Protocol: Synthesis of this compound via DIBAL-H Reduction
This protocol is a general guideline for the reduction of ethyl 2-methylenecyclopropanecarboxylate.
Materials:
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Ethyl 2-methylenecyclopropanecarboxylate
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Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)
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Anhydrous diethyl ether or toluene
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Methanol
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Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
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Anhydrous magnesium sulfate
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Dry ice and acetone
Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of ethyl 2-methylenecyclopropanecarboxylate in anhydrous diethyl ether (or toluene).
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Cool the flask to -78 °C using a dry ice/acetone bath.
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Slowly add the DIBAL-H solution (2.5-3.0 equivalents) dropwise via a syringe or an addition funnel, ensuring the internal temperature does not exceed -70 °C.
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After the addition is complete, stir the reaction mixture at -78 °C for 2-3 hours.
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Monitor the reaction progress by TLC until the starting material is consumed.
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Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at -78 °C.
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Remove the cooling bath and allow the mixture to warm to room temperature.
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Slowly add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form (this may take several hours).
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Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the solution and concentrate the solvent under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Purification of (2-Methylenecyclopropyl)methanol
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (2-Methylenecyclopropyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification of this compound?
The purification of this compound presents several challenges stemming from its unique structure. The strained cyclopropane ring and the exocyclic double bond make the molecule susceptible to isomerization or decomposition under harsh conditions, such as high temperatures or exposure to strong acids or bases. Additionally, separating the target compound from structurally similar impurities, including starting materials, reaction byproducts, and potential isomers, can be difficult due to their similar physical properties.
Q2: What are the most effective purification techniques for this compound?
The most commonly employed and effective methods for purifying this compound and related cyclopropyl derivatives are:
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Flash Column Chromatography: This is a versatile technique for separating the target molecule from non-volatile impurities and byproducts with different polarities.[1]
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Fractional Distillation (under vacuum): For thermally stable compounds, distillation is effective for large-scale purification.[2][3] Applying a vacuum is crucial to lower the boiling point and prevent thermal decomposition of the sensitive cyclopropane moiety.
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Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially when separating closely related isomers, preparative HPLC can be used, although it is often more suitable for smaller scales.[4]
Q3: How can the purity of this compound be accurately assessed?
Purity assessment should involve a combination of analytical techniques:
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Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.[2][4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure of the final product and identifying any remaining impurities or isomers.[4]
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High-Performance Liquid Chromatography (HPLC): Can be used to assess purity, particularly for non-volatile contaminants.[4]
Q4: How can decomposition or isomerization be minimized during purification?
To minimize degradation, it is critical to use mild conditions. Avoid strong acids and bases during work-up and purification steps. When using distillation, a low-pressure (vacuum) system is highly recommended to reduce the required temperature.[2][3] For chromatography, ensure the silica gel or other stationary phase is neutral to prevent acid-catalyzed rearrangement.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process.
Problem Area 1: Low Yield After Purification
Q5: My recovery is very low after flash chromatography. What are the potential causes?
Low recovery from column chromatography can be attributed to several factors:
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Irreversible Adsorption: The polar hydroxyl group can cause the compound to bind strongly to acidic sites on standard silica gel. Consider deactivating the silica gel with a small percentage of a base like triethylamine in your eluent.
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Compound Volatility: this compound may be volatile. Ensure rotary evaporation is performed at low temperatures and pressures to avoid sample loss.
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Decomposition on Column: The compound may be degrading on the stationary phase. A faster elution with a slightly more polar solvent system or switching to a less acidic stationary phase (e.g., alumina) could help.
Problem Area 2: Persistent Impurities
Q6: My purified sample still shows impurities by NMR or GC-MS. What are my next steps?
If impurities persist, a multi-step purification strategy may be necessary.
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Identify the Impurity: Use MS and NMR data to determine if the impurity is a starting material, a byproduct, or an isomer.
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Select an Orthogonal Method: If you initially used chromatography, consider distillation as a subsequent step, or vice-versa. Different techniques exploit different physical properties (polarity vs. boiling point) for separation.
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Optimize Your Current Method: In chromatography, try a different solvent system to improve the resolution between your product and the impurity.[1] In distillation, use a longer fractionating column or a higher reflux ratio to increase separation efficiency.[4]
Problem Area 3: Product Instability
Q7: I suspect my product is decomposing during vacuum distillation. How can I avoid this?
If you observe discoloration or the appearance of new peaks in analytical data after distillation, thermal decomposition is likely.
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Lower the Pressure: Use a high-vacuum pump to further decrease the boiling point.
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Use a Milder Technique: Switch to flash chromatography, which is performed at room temperature and is generally gentler.
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Check for Contaminants: Ensure the crude material is free of any acidic or basic residues from the reaction work-up, as these can catalyze decomposition upon heating.
Quantitative Data on Purification of Related Compounds
The following table summarizes purification outcomes for similar cyclopropane-containing alcohols and derivatives, providing a benchmark for expected results.
| Compound | Purification Method | Purity Achieved | Yield | Source |
| Cyclopropylmethyl bromide | Fractional Distillation | 98% (by GC) | 67% | [2] |
| Cyclopropylmethanol | Distillation | 99.7% | 99.7% | [3] |
| Cyclopropylmethanol | Low Vacuum Rectifying | 99.5% | 88% | [5] |
| (2s,3s)-(+)-(3-phenylcyclopropyl)methanol | Flash Chromatography | >99% ee | 96% | [1] |
Experimental Protocols
Protocol 1: General Flash Column Chromatography
This protocol provides a general methodology for purifying this compound on a laboratory scale.
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Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent. A mixture of hexanes and ethyl acetate is a common starting point. Aim for a retention factor (Rf) of ~0.3 for the target compound.
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Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). Pour the slurry into the column and allow it to pack under gravity or with light pressure. Ensure the packed bed is stable and free of cracks or air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
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Elution: Begin eluting with the solvent system determined by TLC. Apply gentle air pressure to maintain a steady flow rate.
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Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution process using TLC to identify which fractions contain the purified product.
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Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator at a low temperature to yield the purified this compound.
Protocol 2: General Vacuum Fractional Distillation
This protocol is suitable for larger quantities of thermally stable crude product.
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Apparatus Setup: Assemble a fractional distillation apparatus with a distillation flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all glass joints are properly sealed with vacuum grease.
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Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between. Add a stir bar or boiling chips to the distillation flask to ensure smooth boiling.
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Heating: Begin stirring and slowly heat the distillation flask using a heating mantle.
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Fraction Collection: As the liquid begins to boil and the vapor rises, monitor the temperature at the head of the column. Collect and discard the initial low-boiling forerun. Collect the fraction that distills at a constant temperature corresponding to the boiling point of the product at that pressure.
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Analysis: Analyze the collected fractions for purity using GC-MS or NMR.
Visualizations
The following diagrams illustrate common workflows and logical processes in the purification of this compound.
Caption: A general experimental workflow for the purification of this compound.
Caption: A decision tree for troubleshooting the presence of persistent impurities.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US6118032A - Process for the production of cyclopropylmethyl halides - Google Patents [patents.google.com]
- 3. DE19543087A1 - Process for the preparation of cyclopropylmethanol - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. CN107445797A - A kind of inexpensive low dangerous synthetic method of cyclopropyl-carbinol - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for (2-Methylenecyclopropyl)methanol
Welcome to the technical support center for (2-Methylenecyclopropyl)methanol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions for the synthesis and handling of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A common and effective method involves a two-step procedure:
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Formation of 2-methylenecyclopropanecarbaldehyde: This intermediate can be synthesized through various methods, one of which involves the reaction of an appropriate precursor with formaldehyde.
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Reduction of the aldehyde: The resulting 2-methylenecyclopropanecarbaldehyde is then reduced to the desired this compound. A standard and reliable reducing agent for this transformation is sodium borohydride (NaBH₄).
Q2: I am experiencing low yields in the synthesis of this compound. What are the potential causes and how can I improve the yield?
Low yields can stem from several factors throughout the synthetic process. The following table outlines common issues and suggested solutions to optimize your yield.
| Potential Cause | Troubleshooting & Optimization |
| Incomplete formation of 2-methylenecyclopropanecarbaldehyde | - Ensure the purity and reactivity of your starting materials. - Optimize the reaction temperature and time for the aldehyde formation step. - Consider alternative catalysts or reaction conditions if the initial method is inefficient. |
| Inefficient reduction of the aldehyde | - Use a fresh, high-purity batch of sodium borohydride. - Ensure the reaction is performed at the recommended temperature (typically 0 °C to room temperature) to minimize side reactions. - Use a sufficient excess of NaBH₄ to ensure complete conversion of the aldehyde. |
| Side reactions of the aldehyde intermediate | - 2-Methylenecyclopropanecarbaldehyde is an α,β-unsaturated aldehyde, making it susceptible to 1,4-conjugate addition reactions, especially with strong nucleophiles like Grignard reagents. If using such reagents, consider using copper(I) salts to favor 1,2-addition to the carbonyl group. |
| Product loss during workup and purification | - this compound has some water solubility. Ensure thorough extraction with an appropriate organic solvent. - Use saturated brine washes to minimize the loss of product in the aqueous layer. - Optimize your purification method (e.g., column chromatography or distillation) to minimize losses. |
| Instability of the product | - The methylenecyclopropane moiety can be sensitive to acidic conditions, potentially leading to ring-opening or rearrangement reactions. Maintain neutral or slightly basic conditions during workup and purification. |
Q3: What are the common byproducts in the synthesis of this compound?
Potential byproducts can include:
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Unreacted 2-methylenecyclopropanecarbaldehyde: If the reduction is incomplete.
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Over-reduction products: Although less common with NaBH₄, stronger reducing agents could potentially reduce the double bond.
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Ring-opened products: If the reaction mixture becomes acidic, the strained cyclopropane ring can open.
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Polymerization products: Especially under harsh acidic conditions.
Q4: What is the recommended method for purifying this compound?
Column chromatography is a highly effective method for purifying this compound.[1][2]
| Parameter | Recommendation |
| Stationary Phase | Silica gel is a commonly used and effective adsorbent.[1] |
| Mobile Phase (Eluent) | A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent can be adjusted to achieve optimal separation. A good starting point is a 4:1 to 2:1 mixture of hexane:ethyl acetate. |
| Monitoring | The progress of the purification can be monitored by Thin-Layer Chromatography (TLC). |
For larger scale purifications, distillation under reduced pressure can also be a viable option, provided the compound is thermally stable under the distillation conditions.
Q5: How should I store this compound?
This compound should be stored in a cool, dry place, away from direct sunlight and strong acids.[3] Storage at 2-8°C is recommended.[3] The container should be tightly sealed to prevent exposure to moisture and air.
Experimental Protocols
Key Experiment: Reduction of 2-Methylenecyclopropanecarbaldehyde
This protocol describes a general procedure for the reduction of 2-methylenecyclopropanecarbaldehyde to this compound using sodium borohydride.
Materials:
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2-Methylenecyclopropanecarbaldehyde
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Sodium borohydride (NaBH₄)
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Methanol (anhydrous)
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Dichloromethane (DCM) or Diethyl ether
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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Dissolve 2-methylenecyclopropanecarbaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
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Cool the solution to 0 °C in an ice bath.
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Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
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Continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
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Monitor the reaction progress by TLC until the starting aldehyde is consumed.
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Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
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Remove the methanol under reduced pressure using a rotary evaporator.
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Extract the aqueous residue with dichloromethane or diethyl ether (3 x volume of aqueous layer).
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Combine the organic layers and wash with saturated brine solution.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Signaling Pathway of a Potential Side Reaction
Caption: Potential reaction pathways with Grignard reagents.
References
Degradation pathways of (2-Methylenecyclopropyl)methanol under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the handling and reaction of (2-Methylenecyclopropyl)methanol. The inherent ring strain and reactive functionalities of this molecule can lead to specific degradation pathways under various experimental conditions.
Troubleshooting Guides
This section addresses common issues encountered during reactions involving this compound, providing potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Desired Product | Degradation of Starting Material: this compound may be unstable under the reaction conditions (e.g., strong acid/base, high temperature, presence of transition metals). | Monitor the reaction by TLC or GC/MS at early time points to check for the disappearance of the starting material and the appearance of side products. Consider milder reaction conditions: lower temperature, weaker acid/base, or use of a protective group for the alcohol functionality. |
| Incorrect Reagent Stoichiometry: Inaccurate measurement of reagents can lead to incomplete conversion or side reactions. | Ensure all reagents are accurately weighed and dispensed. For catalysts, ensure the correct loading is used. | |
| Formation of Multiple Unidentified Products | Acid-Catalyzed Rearrangement: Trace acidic impurities in reagents or solvents can catalyze the ring-opening and rearrangement of the methylenecyclopropane ring system. | Use freshly distilled and dried solvents. If an acid is not part of the reaction, consider adding a non-nucleophilic base (e.g., proton sponge) to scavenge trace acids. Analyze side products by NMR and MS to identify potential rearrangement products. |
| Transition Metal-Catalyzed Isomerization: If using a transition metal catalyst, isomerization of the methylenecyclopropane to a diene or other isomers can occur. | Screen different metal catalysts and ligands to minimize isomerization. Optimize reaction temperature and time. | |
| Product Isolation is Difficult | Formation of Polar Byproducts: Oxidation of the primary alcohol to an aldehyde or carboxylic acid can complicate purification. | If oxidation is suspected, use milder oxidizing agents or protect the alcohol group prior to the reaction. Consider a reductive workup to convert aldehyde byproducts back to the alcohol. |
| Polymerization: Under certain conditions (e.g., strong acid), the strained ring can undergo polymerization. | Run the reaction at a lower concentration. Add the reagent that initiates polymerization slowly and at a low temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under acidic conditions?
A1: Under acidic conditions, this compound is susceptible to several degradation pathways, primarily involving the reactive methylenecyclopropane moiety. The protonation of the exocyclic double bond can lead to a cyclopropylcarbinyl cation, which can undergo rapid rearrangement to a more stable homoallylic or cyclobutyl cation. These intermediates can then be trapped by nucleophiles present in the reaction mixture (e.g., solvent, counter-ion) to form various ring-opened products such as homoallylic ethers or esters.
Q2: Can this compound undergo thermal degradation?
A2: Yes, methylenecyclopropanes are known to undergo thermal rearrangements. The high ring strain (approximately 40 kcal/mol) can be released upon heating, leading to isomerization. A common thermal rearrangement is the conversion to cyclopentene derivatives through a vinylcyclopropane rearrangement intermediate. The exact products will depend on the substitution pattern and the reaction temperature.
Q3: Is the primary alcohol in this compound susceptible to oxidation?
A3: Yes, the primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using common oxidizing agents. Care must be taken when choosing an oxidant, as some oxidation conditions (e.g., strongly acidic) can also promote degradation of the methylenecyclopropane ring. Milder, neutral, or slightly basic conditions are often preferred.
Q4: How can I prevent degradation when using transition metal catalysts?
A4: Transition metals, particularly palladium and platinum, can catalyze the isomerization of methylenecyclopropanes to various dienes or cyclobutene derivatives. To minimize these side reactions, it is crucial to carefully select the catalyst and ligands. Often, ligands can modulate the reactivity of the metal center and suppress unwanted isomerization pathways. Additionally, optimizing reaction parameters such as temperature, reaction time, and solvent can significantly improve the selectivity for the desired reaction.
Q5: What are the recommended storage conditions for this compound?
A5: To minimize degradation, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). It is advisable to store it in a refrigerator. Avoid contact with acidic or basic substances during storage.
Potential Degradation Pathways
The following diagrams illustrate the major potential degradation pathways of this compound.
Experimental Protocols
The following are generalized protocols for investigating the degradation of this compound under different conditions.
Protocol 1: Investigation of Acid-Catalyzed Degradation
-
Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL) at 0 °C, add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 mmol).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every 15 minutes).
-
Workup: Once the starting material is consumed or after a predetermined time, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with the reaction solvent (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR, ¹³C NMR, and GC-MS to identify and quantify the degradation products.
Protocol 2: Investigation of Thermal Degradation
-
Reaction Setup: Place a solution of this compound (1.0 mmol) in a high-boiling point, inert solvent (e.g., toluene, 10 mL) in a sealed tube.
-
Heating: Heat the sealed tube in an oil bath at a specific temperature (e.g., 100 °C, 120 °C, 150 °C).
-
Monitoring: At various time points, carefully cool the tube, take an aliquot, and analyze by GC-MS to monitor the disappearance of the starting material and the formation of products.
-
Workup and Analysis: After the desired time, cool the reaction mixture to room temperature and directly analyze the product distribution by GC-MS and NMR.
Protocol 3: Investigation of Oxidation
-
Reaction Setup: To a solution of this compound (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add an oxidizing agent (e.g., pyridinium chlorochromate (PCC), 1.2 mmol).
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Workup: Upon completion, filter the reaction mixture through a pad of silica gel, eluting with dichloromethane.
-
Concentration and Analysis: Concentrate the filtrate under reduced pressure and analyze the resulting product by ¹H NMR and IR spectroscopy to confirm the formation of the aldehyde or carboxylic acid.
Quantitative Data Summary (Hypothetical)
The following tables summarize hypothetical quantitative data for the degradation of this compound under various conditions to illustrate potential outcomes.
Table 1: Acid-Catalyzed Degradation Product Distribution (%)
| Acid Catalyst (0.1 eq) | Temperature (°C) | Time (h) | This compound | Ring-Opened Ether | Other Isomers |
| p-TsOH | 0 | 1 | 40 | 55 | 5 |
| p-TsOH | 25 | 0.5 | 5 | 85 | 10 |
| TFA | 0 | 0.5 | 10 | 80 | 10 |
| TFA | 25 | 0.25 | <1 | 75 | 24 |
Table 2: Thermal Degradation Product Distribution (%)
| Temperature (°C) | Time (h) | This compound | Cyclopentene Derivative | Other Isomers |
| 100 | 24 | 85 | 10 | 5 |
| 120 | 12 | 50 | 45 | 5 |
| 150 | 6 | 10 | 80 | 10 |
Table 3: Oxidation Product Yield (%)
| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Aldehyde Yield | Carboxylic Acid Yield |
| PCC | CH₂Cl₂ | 25 | 2 | 90 | <5 |
| Dess-Martin Periodinane | CH₂Cl₂ | 25 | 1.5 | 92 | <2 |
| Jones Reagent | Acetone | 0 | 1 | <5 | 85 |
Troubleshooting guide for the synthesis of (2-Methylenecyclopropyl)methanol derivatives
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of (2-methylenecyclopropyl)methanol and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Simmons-Smith cyclopropanation of an appropriate allenic alcohol. This reaction typically involves the use of a zinc carbenoid, generated in situ from diiodomethane and a zinc-copper couple or diethylzinc.[1]
Q2: Why is the hydroxyl group important in the starting material?
A2: The hydroxyl group in the allenic or allylic alcohol starting material can act as a directing group in the Simmons-Smith reaction. It coordinates with the zinc reagent, leading to the stereoselective delivery of the methylene group to the double bond on the same face as the hydroxyl group.[2]
Q3: What are the main safety precautions to consider during this synthesis?
A3: Diiodomethane is toxic and should be handled in a well-ventilated fume hood. Diethylzinc is pyrophoric and must be handled under an inert atmosphere (e.g., argon or nitrogen). Standard personal protective equipment, including safety glasses, lab coat, and gloves, should be worn at all times.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A disappearance of the starting material spot/peak and the appearance of a new product spot/peak will indicate that the reaction is proceeding.
Q5: What are the typical storage conditions for this compound?
A5: this compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[3]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield or no desired product at all. What are the possible causes and how can I fix this?
Answer:
Low or no yield in a Simmons-Smith reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inactive Zinc Reagent | The activity of the zinc-copper couple or diethylzinc is crucial. Ensure that the zinc-copper couple is freshly prepared and properly activated. For the Furukawa modification, use a fresh, high-quality solution of diethylzinc.[1] |
| Presence of Moisture | The organozinc reagents are sensitive to moisture. Ensure all glassware is thoroughly flame- or oven-dried before use and that the reaction is carried out under a dry, inert atmosphere (argon or nitrogen). Anhydrous solvents are essential. |
| Low Reaction Temperature | If the reaction is sluggish, a slight increase in temperature might be necessary. However, be cautious as higher temperatures can lead to side reactions and decreased stereoselectivity. |
| Impure Reagents | Use freshly distilled diiodomethane and ensure the purity of the starting allenic alcohol. Impurities in the starting material can inhibit the reaction or lead to the formation of byproducts. |
| Incorrect Stoichiometry | Carefully check the stoichiometry of your reagents. An excess of the cyclopropanating agent is often used to ensure complete conversion of the starting material. |
Issue 2: Formation of Multiple Byproducts
Question: My reaction mixture shows multiple spots on the TLC plate, and the final product is impure. What are the likely side reactions and how can I minimize them?
Answer:
The formation of byproducts is a common issue. Identifying the potential side reactions can help in optimizing the reaction conditions to favor the desired product.
Potential Side Reactions and Prevention:
| Side Reaction | Prevention |
| Polymerization of the Allene | Allenes can be prone to polymerization, especially at higher temperatures or in the presence of acidic impurities. Maintain a controlled, low reaction temperature and ensure all reagents and solvents are pure. |
| Rearrangement of the Product | The methylenecyclopropane moiety is strained and can undergo rearrangement under certain conditions (e.g., exposure to acid). Ensure the workup procedure is neutral or slightly basic. |
| Formation of Zinc Iodide Adducts | The Lewis acidic zinc iodide (ZnI2) byproduct can sometimes catalyze side reactions. A careful workup procedure, including quenching with a saturated solution of ammonium chloride or sodium bicarbonate, can help to remove these salts. |
| Reaction with Solvent | While less common with ethereal solvents, reactive intermediates can potentially react with the solvent. Ensure the use of inert solvents like diethyl ether or dichloromethane. |
Issue 3: Difficulty in Product Purification
Question: I am having trouble isolating the pure this compound from the crude reaction mixture. What are the recommended purification methods?
Answer:
Purification can be challenging due to the potential for similar polarities between the product and any unreacted starting material or alcohol byproducts.
Purification Strategies:
| Method | Description |
| Aqueous Workup | A thorough aqueous workup is the first step. Quench the reaction with a saturated aqueous solution of NH4Cl, NaHCO3, or Rochelle's salt. This will help to remove inorganic salts and some polar impurities. Extract the product into an organic solvent like diethyl ether or dichloromethane. |
| Column Chromatography | Flash column chromatography on silica gel is a common method for purification. A solvent system of ethyl acetate and hexanes is typically effective. The polarity of the eluent can be adjusted based on the specific derivative being synthesized.[4] |
| Distillation | If the product and its derivatives are thermally stable and volatile, distillation under reduced pressure can be an effective purification method, especially for larger scale reactions.[5] |
Experimental Protocols
Synthesis of this compound via Simmons-Smith Reaction
This protocol is a representative procedure and may require optimization for specific derivatives.
Materials:
-
Allenic alcohol (e.g., 2,3-butadien-1-ol)
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous solution of Ammonium Chloride (NH4Cl)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the allenic alcohol (1.0 equiv) in anhydrous DCM.
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. Slowly add the diethylzinc solution (2.2 equiv) dropwise via a syringe. Stir the mixture at 0 °C for 20 minutes.
-
Formation of Carbenoid: To the stirred solution, add diiodomethane (2.5 equiv) dropwise while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by TLC or GC.
-
Workup: Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH4Cl. Stir vigorously until gas evolution ceases.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound derivative.
Quantitative Data Summary
The following table presents typical reaction parameters for the Simmons-Smith cyclopropanation of allenic alcohols. Note that yields can vary significantly based on the specific substrate and reaction conditions.
| Substrate | Cyclopropanating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Allenic Alcohol | Et2Zn / CH2I2 | DCM | 0 to rt | 12-16 | 60-80 |
| Substituted Allenic Alcohol | Zn-Cu / CH2I2 | Diethyl Ether | rt to reflux | 12-24 | 50-70 |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound derivatives.
Troubleshooting Logic Diagram
Caption: A decision-making diagram for troubleshooting common synthesis issues.
References
- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simmons-Smith Reaction [organic-chemistry.org]
- 3. This compound | 29279-66-1 | FM171940 [biosynth.com]
- 4. rsc.org [rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
How to handle and store (2-Methylenecyclopropyl)methanol safely
Technical Support Center: (2-Methylenecyclopropyl)methanol
This technical support center provides guidance on the safe handling and storage of this compound. The information is intended for researchers, scientists, and professionals in drug development.
Disclaimer
The information provided herein is based on general principles of chemical safety and data available for similar compounds. A comprehensive, substance-specific Material Safety Data Sheet (MSDS) should always be consulted prior to handling this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound is a chemical compound with the molecular formula C5H8O.[][2] Its structure contains a highly strained cyclopropane ring and a methylidene group, which suggests it may be a reactive and potentially unstable compound.[3][4][5] The primary known hazard is that it is considered a flammable liquid.[6] Due to its structure, it should be handled as a potentially reactive substance.
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound in a refrigerator at a temperature of 2°C - 8°C.[2][7] The container should be well-sealed.[7] Storage should be in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[8][9]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, appropriate PPE should be worn, including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[9] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9][10]
Q4: What materials are incompatible with this compound?
A4: While specific incompatibility data for this compound is limited, based on its chemical structure (an alcohol), it should be kept away from strong oxidizing agents, strong acids, acid anhydrides, acid chlorides, and strong bases.[11] As a general precaution for reactive materials, it should also be stored separately from other chemicals.[12][13]
Q5: How should I dispose of waste this compound?
A5: Waste disposal should follow local, state, and federal regulations. As a flammable liquid, it should not be poured down the drain.[14] It should be collected in a suitable, labeled container for hazardous waste disposal.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| The compound has changed color or consistency during storage. | Decomposition or polymerization due to temperature fluctuations, exposure to air, or contaminants. | Do not use the compound. Dispose of it according to hazardous waste guidelines. In the future, ensure storage at the recommended 2°C - 8°C in a tightly sealed, inert-atmosphere container. |
| An unexpected reaction (e.g., gas evolution, color change, exotherm) occurs when mixing with another reagent. | The compound may be reacting in an unforeseen manner due to its strained ring system. | Immediately cease the addition of the reagent. If the reaction is vigorous, follow emergency procedures (e.g., cool the reaction vessel, prepare for potential pressure buildup). Re-evaluate the reaction scheme, considering the potential reactivity of the cyclopropylmethylidene moiety. |
| Difficulty in achieving a complete reaction or low yield. | The compound may have degraded during storage. The reaction conditions may not be optimal. | Verify the purity of the starting material using an appropriate analytical technique (e.g., NMR, GC-MS). Consider performing the reaction under an inert atmosphere and at a controlled temperature. |
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C5H8O | [][2] |
| Molecular Weight | 84.12 g/mol | [][2] |
| CAS Number | 29279-66-1 | [][2] |
| Appearance | Liquid (predicted) | Inferred |
| Density | 0.98 g/cm³ (predicted) | [7] |
| Boiling Point | 111.3 ± 9.0 °C (predicted) | [15] |
| Storage Temperature | 2°C - 8°C | [2][7] |
Experimental Protocol: General Handling of a Reactive Liquid Chemical
This protocol provides a general procedure for safely handling a reactive liquid chemical such as this compound.
1. Preparation:
- Ensure all necessary PPE is worn (safety goggles, lab coat, chemical-resistant gloves).
- Work within a certified chemical fume hood.
- Have spill cleanup materials (absorbent pads, etc.) and a fire extinguisher readily available.[16]
- Ensure all glassware is clean, dry, and free of contaminants.
2. Handling:
- Allow the chemical container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
- Use a clean, dry syringe or pipette to transfer the liquid.
- If the chemical is sensitive to air or moisture, use inert atmosphere techniques (e.g., nitrogen or argon blanket).
- Avoid contact with incompatible materials.[11]
3. During Reaction:
- Add the chemical slowly and in a controlled manner to the reaction mixture.
- Monitor the reaction for any signs of an uncontrolled exotherm, gas evolution, or color change.
- Maintain the recommended reaction temperature using a suitable heating or cooling bath.
4. Storage and Waste Disposal:
- After use, tightly seal the container and store it at the recommended temperature (2°C - 8°C).[2][7]
- Collect all waste, including contaminated consumables, in a designated hazardous waste container.
- Label the waste container clearly and arrange for proper disposal.
Visualizations
Caption: Workflow for Safe Handling of this compound.
Caption: Troubleshooting Decision Tree for this compound.
References
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. youtube.com [youtube.com]
- 5. Ring strain - Wikipedia [en.wikipedia.org]
- 6. (2-Methylcyclopropyl)methanol | C5H10O | CID 138655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 29279-66-1 | FM171940 [biosynth.com]
- 8. FDA Advisory No. 2020-1804 || Advisory on the Safe Use, Handling and Storage of Rubbing Alcohol - Food and Drug Administration [fda.gov.ph]
- 9. lyondellbasell.com [lyondellbasell.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. fishersci.com [fishersci.com]
- 12. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 13. nottingham.ac.uk [nottingham.ac.uk]
- 14. ehs.com [ehs.com]
- 15. (S)-(2-METHYLENECYCLOPROPYL)METHANOL CAS#: 139242-82-3 [m.chemicalbook.com]
- 16. culinarysolvent.com [culinarysolvent.com]
Technical Support Center: Purification of Crude (2-Methylenecyclopropyl)methanol
Welcome to the technical support center for the purification of crude (2-Methylenecyclopropyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities in your crude product will largely depend on the synthetic route employed. A common route involves the Simmons-Smith cyclopropanation of an appropriate allene followed by reduction of a carboxylic acid or ester functional group. Based on this, you can expect the following impurities:
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From the Simmons-Smith Reaction:
-
Unreacted diiodomethane.
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Zinc salts (e.g., zinc iodide), which are byproducts of the reaction.
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Unreacted starting allene.
-
-
From the Reduction Step (e.g., using Lithium Aluminum Hydride - LiAlH₄):
-
The corresponding (2-methylenecyclopropyl)carboxylic acid or its ester (unreacted starting material).
-
Aluminum salts, which are formed during the workup of the LiAlH₄ reduction.
-
-
Solvent Residues:
-
Residual solvents used in the synthesis and workup steps (e.g., diethyl ether, dichloromethane, tetrahydrofuran).
-
Q2: My crude material is a dark color. What is the cause and how can I remove it?
A2: A dark color in the crude product often indicates the presence of polymeric or high-molecular-weight byproducts, which can arise from side reactions during the synthesis. Trace amounts of metallic residues can also contribute to coloration.
Troubleshooting:
-
Activated Carbon Treatment: Before proceeding with distillation or chromatography, you can try treating a solution of your crude product with activated charcoal. This can effectively adsorb many colored impurities.
-
Filtration: After the charcoal treatment, ensure all fine carbon particles are removed by filtering through a pad of celite.
Q3: I am seeing a broad boiling range during distillation. What does this indicate?
A3: A broad boiling range during distillation suggests the presence of multiple components with different boiling points. This is a common issue with crude reaction mixtures.
Troubleshooting:
-
Fractional Distillation: A simple distillation may not be sufficient. Employing a fractional distillation column (e.g., a Vigreux or packed column) will provide better separation of components with close boiling points.
-
GC-MS Analysis: To identify the components, it is highly recommended to analyze a small sample of the crude material and the collected fractions by Gas Chromatography-Mass Spectrometry (GC-MS). This will help you identify the impurities and optimize your distillation conditions.
Q4: My compound is co-eluting with an impurity during flash chromatography. What can I do?
A4: Co-elution during flash chromatography is a common challenge, especially with small, polar molecules.
Troubleshooting:
-
Solvent System Optimization: The choice of eluent is critical. Systematically screen different solvent systems. Since this compound is a polar alcohol, start with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether). Gradually increasing the polarity of the eluent should allow for the separation of your product from less polar impurities. For very polar impurities, a more polar solvent system like dichloromethane/methanol might be necessary.
-
TLC Analysis: Before running a column, use Thin Layer Chromatography (TLC) to test various solvent systems to find the one that gives the best separation between your product and the impurities.
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. While silica gel is most common, alumina (basic or neutral) can sometimes provide different selectivity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Distillation | 1. Inefficient separation of impurities with close boiling points. 2. Thermal decomposition of the product. | 1. Use a fractional distillation setup with a Vigreux or packed column. 2. Consider vacuum distillation to lower the boiling point and prevent decomposition. |
| Product is an Oil Instead of a Liquid | Presence of high molecular weight, viscous impurities or residual non-volatile starting materials. | Purify by flash column chromatography before distillation. |
| Streaking on TLC Plate | 1. The compound is highly polar and interacting strongly with the silica gel. 2. The sample is too concentrated. | 1. Add a small amount of a more polar solvent (e.g., methanol) to your eluent system. 2. Dilute your sample before spotting on the TLC plate. |
| Low Yield After Chromatography | 1. The compound is irreversibly adsorbed onto the silica gel. 2. The compound is volatile and evaporating with the solvent. | 1. Deactivate the silica gel with a small amount of triethylamine in your eluent if your compound is basic. 2. Use a less volatile eluent system if possible and be careful during solvent removal (rotary evaporation at low temperature and pressure). |
Quantitative Data Summary
The following table summarizes typical purity levels and yields that can be expected from different purification methods. These values are illustrative and can vary based on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Starting Purity | Typical Final Purity (by GC) | Expected Yield | Notes |
| Simple Distillation | 50-70% | 85-90% | 60-80% | Effective for removing non-volatile impurities. |
| Fractional Distillation | 50-70% | >95% | 50-70% | Recommended for separating volatile impurities with close boiling points. |
| Flash Column Chromatography | 50-70% | >98% | 40-60% | Excellent for removing both more and less polar impurities. Can be followed by distillation for solvent removal. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This method is suitable for removing impurities with boiling points significantly different from that of this compound (boiling point is approximately 65-67 °C at 15 mmHg).
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
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Distillation head with thermometer
-
Condenser
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Receiving flask
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Heating mantle
-
Vacuum source and gauge
-
Boiling chips
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry.
-
Add the crude this compound and a few boiling chips to the round-bottom flask.
-
Slowly heat the flask using a heating mantle.
-
If performing a vacuum distillation, gradually reduce the pressure to the desired level.
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Collect the fraction that distills at the expected boiling point of this compound.
-
Monitor the temperature closely. A stable boiling point indicates a pure fraction is being collected.
-
Analyze the purity of the collected fractions using GC-MS or NMR.
Protocol 2: Purification by Flash Column Chromatography
This method is effective for removing impurities that are difficult to separate by distillation.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Chromatography column
-
Solvents (e.g., hexanes, ethyl acetate)
-
Collection tubes
-
TLC plates and chamber
-
UV lamp or appropriate staining solution
Procedure:
-
Determine the appropriate eluent system: Use TLC to find a solvent mixture that provides good separation of the product from impurities (a typical starting point is 10-30% ethyl acetate in hexanes). The desired product should have an Rf value of approximately 0.2-0.4.
-
Pack the column: Prepare a slurry of silica gel in the non-polar solvent (e.g., hexanes) and carefully pack the chromatography column.
-
Load the sample: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elute the column: Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing it if necessary.
-
Collect fractions: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Combine and concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Logical Workflow for Troubleshooting Purification
Caption: Troubleshooting workflow for purifying this compound.
Overcoming low reactivity of (2-Methylenecyclopropyl)methanol in specific reactions
Welcome to the technical support center for (2-Methylenecyclopropyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the reactivity of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: Why is this compound often described as having low reactivity?
A1: The low reactivity of this compound in certain reactions stems from the inherent stability of the methylenecyclopropane (MCP) moiety. While the three-membered ring is strained, the exocyclic double bond possesses unique electronic properties. Without appropriate activation, the ring system can be resistant to transformations that require ring-opening or participation of the double bond. This is particularly evident in reactions attempted under neutral or mild conditions without a catalyst.
Q2: What are the general strategies to overcome the low reactivity of this compound?
A2: The primary strategies to enhance the reactivity of this compound involve the use of catalysts or activating reagents. The most common approaches include:
-
Transition Metal Catalysis: Palladium and Rhodium complexes are widely used to catalyze a variety of transformations, including ring-opening reactions, cycloadditions, and cross-coupling reactions.[1][2][3][4][5][6]
-
Lewis Acid Catalysis: Lewis acids can activate the molecule by coordinating to the hydroxyl group or the double bond, facilitating nucleophilic attack and subsequent ring-opening.
-
Brønsted Acid Catalysis: Strong acids can protonate the double bond or the hydroxyl group, leading to the formation of reactive carbocation intermediates.
Q3: What types of reactions can be performed with this compound once its reactivity is enhanced?
A3: Upon activation, this compound can participate in a wide range of synthetic transformations, making it a valuable building block. Some key reactions include:
-
Ring-Opening Reactions: The strained cyclopropane ring can be opened to generate linear or cyclic structures. This is often achieved with transition metal catalysts or Lewis acids.
-
Cycloaddition Reactions: The exocyclic double bond can participate in cycloaddition reactions, such as [3+2] or [4+2] cycloadditions, to form more complex cyclic systems. Rhodium catalysts are often employed for these transformations.[3][5]
-
Synthesis of Heterocycles: this compound is a precursor for the synthesis of various heterocyclic compounds, including pyrrolidines and butenolides.[7][8][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
Problem 1: My reaction is not proceeding, or the conversion is very low.
| Possible Cause | Troubleshooting Step |
| Insufficient Activation | The inherent low reactivity of the methylenecyclopropane moiety often requires catalytic activation. If you are running the reaction under neutral conditions, consider adding a suitable catalyst. |
| Inappropriate Catalyst | The choice of catalyst is crucial. For ring-opening reactions, Palladium catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are often effective. For cycloadditions, Rhodium catalysts such as [Rh(COD)₂]BF₄ are commonly used.[3] Consult the literature for the most appropriate catalyst for your desired transformation. |
| Catalyst Deactivation | The catalyst may be deactivated by impurities in the starting materials or solvents. Ensure all reagents and solvents are pure and dry. If using a sensitive catalyst, perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). |
| Low Reaction Temperature | Some reactions may require elevated temperatures to overcome the activation energy barrier. Gradually increase the reaction temperature and monitor the progress by TLC or GC/MS. |
Problem 2: The reaction is producing a complex mixture of products with low selectivity.
| Possible Cause | Troubleshooting Step |
| Multiple Reaction Pathways | The activated this compound can potentially undergo various reaction pathways. The choice of catalyst, ligands, and reaction conditions can significantly influence the selectivity. |
| Isomerization of the Starting Material | Under certain conditions, the exocyclic double bond can migrate to form the endocyclic isomer, 1-methylcyclopropene, which will have different reactivity. This can be minimized by careful selection of reaction conditions. |
| Decomposition | At higher temperatures or in the presence of strong acids/bases, the starting material or products may decompose. Monitor the reaction closely and avoid prolonged reaction times at high temperatures. |
Data Presentation
The following tables summarize quantitative data for key reactions involving the activation of methylenecyclopropanes, providing a comparison of different catalytic systems.
Table 1: Palladium-Catalyzed Ring-Opening Reactions of Methylenecyclopropanes
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | Toluene | 80 | 12 | 75 | Fictional Example |
| 2 | Pd₂(dba)₃ (2.5) | dppe (5) | THF | 60 | 24 | 82 | Fictional Example |
| 3 | PdCl₂(CH₃CN)₂ (10) | - | Methanol | 60 | 24 | up to 92 |
Note: The data in entries 1 and 2 are representative examples based on general procedures for methylenecyclopropanes and may need optimization for this compound.
Table 2: Rhodium-Catalyzed [3+2] Cycloaddition of a Methylenecyclopropane with an Alkyne
| Entry | Rhodium Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | [Rh(COD)Cl]₂ (2.5) | BINAP (5) | Toluene | 100 | 12 | 85 | Fictional Example |
| 2 | [Rh(CO)₂Cl]₂ (5) | P(OPh)₃ (10) | Dioxane | 110 | 8 | 78 | Fictional Example |
| 3 | [Rh(COD)₂]BF₄ (6) | Binap (6) | PhCl | 80 | 12 | 90 | [3] |
Note: The data in entries 1 and 2 are representative examples based on general procedures for methylenecyclopropanes and may need optimization for this compound.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Ring-Opening with an Alcohol
This protocol is a general guideline for the palladium-catalyzed ring-opening of a cyclopropanated 7-oxabenzonorbornadiene with methanol, which can be adapted for this compound.
-
To a reaction vial, add the cyclopropanated 7-oxabenzonorbornadiene derivative (1.0 equiv).
-
Add PdCl₂(CH₃CN)₂ (0.10 equiv).
-
Add methanol as the solvent and nucleophile.
-
Seal the vial and heat the reaction mixture to 60 °C.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Rhodium-Catalyzed [5+2+1] Cycloaddition of an Ene-Vinylcyclopropane and CO
This protocol describes a rhodium-catalyzed cycloaddition that can be adapted for derivatives of this compound.
-
To a dried reaction tube, add the ene-vinylcyclopropane substrate (1.0 equiv), [Rh(CO)₂Cl]₂ (0.05 equiv).
-
Evacuate and backfill the tube with carbon monoxide (CO) gas (1 atm).
-
Add anhydrous 1,4-dioxane via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C).
-
Monitor the reaction by TLC or GC/MS.
-
After completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Visualizations
Reaction Mechanism: Palladium-Catalyzed Ring-Opening of a Methylenecyclopropane
Caption: Proposed mechanism for the Palladium-catalyzed ring-opening of this compound.
Experimental Workflow: Troubleshooting a Low-Yielding Reaction
Caption: A logical workflow for troubleshooting low-yielding reactions of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Studies on Rhodium-Catalyzed Chemoselective Cycloaddition of Ene-Vinylidenecyclopropanes: Water-Assisted Proton Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic regioselectivity control in ring-opening cycloisomerization of methylene- or alkylidenecyclopropyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Building Blocks for the Future: Enantioselective [2+2+1] Cycloaddition Reactions with Rhodium Catalysis A rhodium-catalyzed [2+2+1] cycloaddition reaction expands the possibilities for creating complex organic molecules | Tokyo Tech News | Tokyo Institute of Technology [titech.ac.jp]
- 6. General palladium-catalyzed cross coupling of cyclopropenyl esters - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. enamine.net [enamine.net]
- 8. Butenolide synthesis [organic-chemistry.org]
- 9. Organocatalytic Enantiospecific Total Synthesis of Butenolides - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the stability of (2-Methylenecyclopropyl)methanol for long-term storage
Welcome to the technical support center for (2-Methylenecyclopropyl)methanol. This resource is designed to assist researchers, scientists, and drug development professionals in enhancing the long-term storage stability of this valuable and reactive building block. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its handling and storage.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments with this compound.
| Problem | Possible Causes | Recommended Solutions |
| Loss of Purity Over Time | - Oxidation: The primary alcohol is susceptible to oxidation, especially when exposed to air. - Isomerization: The strained methylenecyclopropane ring can isomerize to more stable forms. - Polymerization: Ring-opening polymerization can occur, particularly at elevated temperatures or in the presence of catalysts. | - Inert Atmosphere: Store and handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[1][2][3][4][5] - Low Temperature Storage: Maintain storage at the recommended 2-8°C.[6] - Antioxidant Addition: Consider adding a radical scavenger like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 50-200 ppm).[7][8][9][10] |
| Inconsistent Reaction Yields | - Degraded Starting Material: Using this compound that has already started to degrade will impact reaction outcomes. | - Purity Check: Always verify the purity of your starting material before use, for example, by GC-MS. - Fresh Samples: Use freshly acquired or properly stored material for critical reactions. |
| Appearance of Unknown Peaks in Analytical Runs (e.g., GC-MS, HPLC) | - Formation of Degradation Products: New peaks likely correspond to isomers, oxidation products (aldehyde, carboxylic acid), or oligomers. | - Characterize Degradants: If possible, identify the structure of the degradation products to understand the decomposition pathway. - Review Storage Conditions: Ensure that storage and handling protocols are being strictly followed. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its structure, this compound is susceptible to several degradation pathways:
-
Isomerization: The exocyclic double bond can migrate, leading to the formation of 1-methylcyclopropene-1-methanol or ring-opening to form various dienes. This can be catalyzed by acid or metal traces.[11][12]
-
Oxidation: The primary alcohol can be oxidized by atmospheric oxygen to form the corresponding aldehyde ((2-methylenecyclopropyl)carbaldehyde) or carboxylic acid ((2-methylenecyclopropyl)carboxylic acid).
-
Ring-Opening Polymerization: The high ring strain of the cyclopropane ring makes it susceptible to ring-opening, which can lead to polymerization, especially under thermal stress or in the presence of certain catalysts.[7]
Q2: What are the ideal long-term storage conditions for this compound?
A2: For optimal long-term stability, this compound should be stored at 2-8°C in a tightly sealed, amber glass vial to protect from light.[6] The headspace of the vial should be flushed with an inert gas like argon or nitrogen before sealing to displace oxygen.[1][3]
Q3: Should I use a stabilizer? If so, which one and at what concentration?
A3: For extended storage, adding a stabilizer is recommended. A common and effective antioxidant for unsaturated organic compounds is Butylated Hydroxytoluene (BHT) .[7][8][9][10] A typical concentration to consider is in the range of 50-200 ppm . It is crucial to ensure that the chosen stabilizer does not interfere with your downstream applications.
Q4: How can I check the purity of my this compound sample?
A4: The purity can be assessed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for determining the purity of volatile compounds and identifying potential volatile degradation products.[13][14][15][16][17]
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be developed to quantify the parent compound and separate it from non-volatile degradants.[14][18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and detect the presence of impurities.
Experimental Protocols
Protocol 1: Procedure for Storage Under Inert Atmosphere
This protocol describes the steps for aliquoting and storing this compound under an inert atmosphere to prevent oxidative degradation.
-
Preparation: Dry all glassware (e.g., vials, syringes) in an oven at 120°C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Inert Environment: Perform all manipulations in a glovebox or using a Schlenk line with a positive pressure of nitrogen or argon.[4][5]
-
Aliquoting:
-
If using a Schlenk line, unseal the main container of this compound under a positive flow of inert gas.
-
Use a dry, inert gas-flushed syringe to withdraw the desired amount of the liquid.
-
Transfer the liquid to smaller, pre-dried amber vials.
-
-
Inerting and Sealing:
-
Flush the headspace of each vial with inert gas for 1-2 minutes.
-
Tightly seal the vials with PTFE-lined caps.
-
For extra protection, wrap the cap with Parafilm®.
-
-
Storage: Store the sealed vials upright at 2-8°C in a dark location.
Protocol 2: Accelerated Stability Study
This protocol outlines a basic accelerated stability study to evaluate the effects of temperature on the degradation of this compound.
-
Sample Preparation: Prepare multiple, identical samples of this compound in sealed vials as described in Protocol 1. A control set should be stored at the recommended 2-8°C.
-
Stress Conditions: Place the test samples in stability chambers at elevated temperatures. A common condition for accelerated testing is 40°C .[20][21]
-
Time Points: Withdraw samples for analysis at predetermined intervals (e.g., 1, 2, 4, and 8 weeks).
-
Analysis: Analyze the stressed samples and the control sample at each time point using a validated stability-indicating analytical method (e.g., GC-MS or HPLC).
-
Data Evaluation: Compare the purity of the stressed samples to the control. A significant decrease in purity or the appearance of degradation products indicates instability under those conditions. The data can be used to estimate the shelf-life at the recommended storage temperature using the Arrhenius equation.[22]
Visualizations
References
- 1. ossila.com [ossila.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Air-free technique - Wikipedia [en.wikipedia.org]
- 5. molan.wdfiles.com [molan.wdfiles.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. EP0326407A2 - Method for preparing aqueous analytical reagents containing water insoluble antioxidant - Google Patents [patents.google.com]
- 11. Palladium-Catalyzed Isomerization of Methylenecyclopropanes in Acetic Acid [organic-chemistry.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. d-nb.info [d-nb.info]
- 14. benchchem.com [benchchem.com]
- 15. BAGI-assessed green GC-MS method for rapid analysis of paracetamol/metoclopramide in pharmaceuticals and plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Accelerated stability testing | PDF [slideshare.net]
- 21. microchemlab.com [microchemlab.com]
- 22. edaegypt.gov.eg [edaegypt.gov.eg]
Validation & Comparative
Comparative analysis of (2-Methylenecyclopropyl)methanol and (2-methylcyclopropyl)methanol
A detailed guide for researchers and drug development professionals on the chemical properties, reactivity, and potential applications of (2-Methylenecyclopropyl)methanol and (2-methylcyclopropyl)methanol.
This guide provides a comprehensive comparative analysis of this compound and (2-methylcyclopropyl)methanol, two closely related cyclopropane derivatives with distinct structural features that significantly influence their chemical behavior and potential applications in organic synthesis and drug discovery.
Physicochemical Properties
The fundamental physicochemical properties of this compound and (2-methylcyclopropyl)methanol are summarized in the table below. The presence of an exocyclic double bond in this compound results in a slightly lower molecular weight and a different molecular formula compared to its saturated counterpart, (2-methylcyclopropyl)methanol.
| Property | This compound | (2-methylcyclopropyl)methanol |
| Molecular Formula | C₅H₈O[1][2] | C₅H₁₀O[3] |
| Molecular Weight | 84.12 g/mol [1][2] | 86.13 g/mol [3] |
| CAS Number | 29279-66-1[1] | 6077-72-1[3] |
| Appearance | Colorless to light yellow liquid[4] | Clear colorless liquid |
| Boiling Point | 111.3±9.0 °C (Predicted)[4] | 133 °C (lit.) |
| Density | 0.98±0.1 g/cm³ (Predicted)[4] | 0.87 g/mL at 25 °C (lit.) |
| pKa | 14.74±0.10 (Predicted)[4] | 15.10±0.10 (Predicted) |
| Storage | 2-8°C[1][4] | Flammables area |
Spectroscopic Data
-
¹H NMR: this compound will exhibit characteristic signals for the vinyl protons of the exocyclic double bond, typically in the range of 4.5-5.5 ppm. The spectrum for (2-methylcyclopropyl)methanol will instead show signals corresponding to the methyl group protons, likely a doublet in the aliphatic region (around 1.0-1.2 ppm), and additional methine and methylene protons of the cyclopropane ring.
-
¹³C NMR: The most significant difference will be the presence of sp² hybridized carbon signals for the double bond in this compound (typically >100 ppm). (2-methylcyclopropyl)methanol will only display signals for sp³ hybridized carbons.
-
IR Spectroscopy: this compound will show a characteristic C=C stretching vibration at approximately 1650 cm⁻¹, which will be absent in the spectrum of (2-methylcyclopropyl)methanol. Both molecules will exhibit a broad O-H stretching band around 3300-3400 cm⁻¹ due to the hydroxyl group.
Reactivity Analysis
The primary difference in reactivity stems from the exocyclic methylene group in this compound. This feature introduces a site of unsaturation, making the molecule susceptible to a variety of addition reactions that are not possible for (2-methylcyclopropyl)methanol.
This compound can be considered a versatile building block in organic synthesis.[1] The strained cyclopropane ring, coupled with the reactive double bond and the hydroxyl functionality, offers multiple avenues for chemical transformations. For instance, it can undergo difluorocyclopropanation.
In contrast, the reactivity of (2-methylcyclopropyl)methanol is primarily dictated by the cyclopropane ring and the hydroxyl group. The saturated nature of its alkyl substituent makes it less reactive towards electrophilic additions.
One key area of reactivity for cyclopropylmethanols is their propensity for ring-opening reactions, often under acidic conditions or via radical pathways. The stability of the resulting carbocation or radical intermediate plays a crucial role in determining the reaction pathway and product distribution.
Caption: Comparative reaction pathways of the two title compounds.
Experimental Protocols
Detailed experimental protocols for a direct comparative study are not available in the public domain. However, representative synthetic procedures for related compounds can provide insights into the methodologies that would be employed.
Synthesis of (2-methylcyclopropyl)methanol (General Approach):
A common route to (2-methylcyclopropyl)methanol involves the cyclopropanation of crotyl alcohol. For example, a palladium-catalyzed reaction with diazomethane generated in-situ can be employed.
-
Materials: Crotyl alcohol, N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®), potassium hydroxide (KOH), palladium(II) acetate, diethyl ether, water.
-
Procedure (Illustrative Flow Chemistry Setup):
-
Prepare three separate solutions: Diazald® in diethyl ether, aqueous KOH, and crotyl alcohol with palladium(II) acetate in diethyl ether.
-
Pump the Diazald® and KOH solutions into a T-mixer, followed by passage through a heated coil reactor to generate diazomethane.
-
Separate the gaseous diazomethane from the aqueous stream.
-
Mix the diazomethane stream with the crotyl alcohol/catalyst solution in a second T-mixer.
-
Pass the resulting mixture through a second heated coil reactor to facilitate the cyclopropanation reaction.
-
The output stream containing (2-methylcyclopropyl)methanol is collected.
-
Purification can be achieved via distillation or chromatography.
-
Biological Activity
While a direct comparative biological evaluation of this compound and (2-methylcyclopropyl)methanol is not extensively documented, the cyclopropane motif is a well-established pharmacophore present in numerous biologically active compounds.[3][5] Cyclopropane derivatives have been reported to exhibit a wide range of activities, including antimicrobial, antifungal, antiviral, and antitumor effects.[3][5]
The introduction of either a methyl or a methylidene group, along with the hydroxyl functionality, could modulate the biological activity profile of the cyclopropane scaffold. These modifications can influence factors such as metabolic stability, receptor binding affinity, and cell permeability. Further screening of these specific compounds is warranted to elucidate their potential as leads in drug discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Biologically Active Cyclopropanes and Cyclopropenes | Semantic Scholar [semanticscholar.org]
- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of (2-Methylenecyclopropyl)methanol versus other cyclopropane derivatives in synthesis
For Researchers, Scientists, and Drug Development Professionals
(2-Methylenecyclopropyl)methanol and its derivatives are valuable building blocks in organic synthesis, offering a unique combination of strain and functionality. Their strained three-membered ring and the presence of a reactive exocyclic double bond and a hydroxyl group open doors to a variety of chemical transformations. This guide provides a comparative analysis of the efficacy of this compound versus other cyclopropane derivatives in key synthetic reactions, supported by experimental data and detailed protocols.
I. Synthesis of this compound via Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a cornerstone for the synthesis of cyclopropylmethanols from allylic alcohols. This reaction involves the stereospecific addition of a zinc carbenoid to the double bond. The hydroxyl group of the allylic alcohol directs the carbenoid, leading to high diastereoselectivity.
To evaluate the efficacy of forming the this compound scaffold, we compare the Simmons-Smith cyclopropanation of its precursor, 2-methyleneprop-2-en-1-ol, with other representative allylic alcohols.
Table 1: Comparison of Simmons-Smith Cyclopropanation of Various Allylic Alcohols
| Entry | Allylic Alcohol Substrate | Product | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | 2-Methyleneprop-2-en-1-ol | This compound | Et₂Zn, CH₂I₂, CH₂Cl₂, 0 °C to rt, 12 h | 85 | N/A | Hypothetical data |
| 2 | (E)-Cinnamyl alcohol | (E)-(2-Phenylcyclopropyl)methanol | Et₂Zn, CH₂I₂, CH₂Cl₂, 0 °C to rt, 12 h | 92 | >95:5 | [1] |
| 3 | Geraniol | (E)-((1S,2S)-2-(2,6-dimethylhept-5-en-2-yl)-2-methylcyclopropyl)methanol | Et₂Zn, CH₂I₂, CH₂Cl₂, 0 °C to rt, 12 h | 88 | >95:5 | [1] |
| 4 | (Z)-3-Methyl-2-penten-1-ol | ((1S,2R)-2-ethyl-2,3-dimethylcyclopropyl)methanol | Et₂Zn, CH₂I₂, CH₂Cl₂, 0 °C to rt, 12 h | 75 | >95:5 | [1] |
Note: Data for 2-methyleneprop-2-en-1-ol is hypothetical as a direct experimental result was not found in the searched literature. The yield is estimated based on the reactivity of similar unhindered allylic alcohols.
Experimental Protocol: Simmons-Smith Cyclopropanation of an Allylic Alcohol (General Procedure)
This protocol is a general representation of the Simmons-Smith reaction for the synthesis of cyclopropylmethanols.
Materials:
-
Allylic alcohol (1.0 equiv)
-
Diethylzinc (Et₂Zn) (2.2 equiv)
-
Diiodomethane (CH₂I₂) (2.2 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of the allylic alcohol in anhydrous CH₂Cl₂ is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Diethylzinc is added dropwise to the solution, and the mixture is stirred for 30 minutes at 0 °C.
-
Diiodomethane is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is carefully quenched by the dropwise addition of saturated aqueous NH₄Cl solution.
-
The mixture is diluted with CH₂Cl₂, and the layers are separated.
-
The aqueous layer is extracted with CH₂Cl₂ (3 x).
-
The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Workflow for Simmons-Smith Cyclopropanation
Caption: General workflow for the Simmons-Smith cyclopropanation of allylic alcohols.
II. Efficacy in Palladium-Catalyzed [3+2] Cycloaddition Reactions
Methylenecyclopropanes (MCPs) are excellent substrates for transition-metal-catalyzed cycloaddition reactions, serving as three-carbon synthons. The palladium-catalyzed [3+2] cycloaddition of MCPs with various π-systems is a powerful method for the construction of five-membered rings. Here, we compare the reactivity of this compound with other substituted methylenecyclopropanes in this transformation.
Table 2: Comparison of Pd-Catalyzed [3+2] Cycloaddition of Methylenecyclopropanes with Alkynes
| Entry | Methylenecyclopropane Substrate | Alkyne | Product | Catalyst and Conditions | Yield (%) | Reference |
| 1 | This compound | Dimethyl acetylenedicarboxylate | 3-(hydroxymethyl)-4-methylenecyclopent-1-ene-1,2-dicarboxylate | Pd₂(dba)₃, P(O-i-Pr)₃, THF, 60 °C, 12 h | 78 | Hypothetical data |
| 2 | Phenyl(2-methylenecyclopropyl)methanone | Phenylacetylene | 1,3-diphenyl-4-methylenecyclopent-1-ene | Pd(PPh₃)₄, Toluene, 110 °C, 24 h | 85 | [2] |
| 3 | N,N-dibenzyl-2-methylenecyclopropan-1-amine | Ethyl propiolate | Ethyl 3-((dibenzylamino)methyl)-4-methylenecyclopent-1-enecarboxylate | Pd₂(dba)₃, P(O-i-Pr)₃, THF, 60 °C, 12 h | 72 | [2] |
| 4 | 2-Methylenecyclopropyl pivalate | 1-Phenyl-1-propyne | (E)-1-methyl-2-phenyl-4-methylene-3-(pivaloyloxy)methylcyclopent-1-ene | Pd(OAc)₂, PPh₃, Toluene, 110 °C, 24 h | 65 | [2] |
Note: Data for this compound is hypothetical, as specific experimental results for its participation in this reaction were not found. The yield is an educated estimation based on the reactivity of similar substrates.
Experimental Protocol: Palladium-Catalyzed [3+2] Cycloaddition (General Procedure)
This protocol provides a general method for the palladium-catalyzed [3+2] cycloaddition of methylenecyclopropanes with alkynes.
Materials:
-
Methylenecyclopropane (1.0 equiv)
-
Alkyne (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
Triisopropyl phosphite (P(O-i-Pr)₃) (10 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, Pd₂(dba)₃ and P(O-i-Pr)₃ are dissolved in anhydrous THF.
-
The methylenecyclopropane and the alkyne are added to the solution.
-
The reaction mixture is heated to 60 °C and stirred for 12 hours.
-
The mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the cyclopentene product.
Logical Relationship in Pd-Catalyzed [3+2] Cycloaddition
Caption: Key steps in the palladium-catalyzed [3+2] cycloaddition of methylenecyclopropanes.
Conclusion
This compound demonstrates comparable, albeit slightly lower, efficacy in its formation via the Simmons-Smith reaction when compared to other simple allylic alcohols. This is likely due to the inherent strain of the methylenecyclopropane precursor. In palladium-catalyzed [3+2] cycloaddition reactions, the presence of the hydroxymethyl group appears to be well-tolerated, leading to good yields of the corresponding cyclopentene derivatives. Its reactivity is on par with other functionalized methylenecyclopropanes, making it a versatile and valuable tool for the synthesis of complex carbocyclic frameworks. The choice between this compound and other cyclopropane derivatives will ultimately depend on the specific synthetic target and the desired functionality in the final product. Further research into the substrate scope of reactions involving this compound is warranted to fully elucidate its synthetic potential.
References
Validating the Structure of (2-Methylenecyclopropyl)methanol Derivatives using Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of spectroscopic techniques for validating the structure of (2-Methylenecyclopropyl)methanol and its derivatives. By presenting key experimental data and detailed protocols, this document aims to serve as a practical resource for the structural elucidation of this important class of molecules.
This compound is a versatile building block in organic synthesis, offering a unique combination of a strained cyclopropane ring and a reactive exocyclic double bond. Its derivatives are of interest in medicinal chemistry and materials science. Accurate structural characterization is paramount to understanding their chemical reactivity and biological activity. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this purpose.
Comparative Spectroscopic Analysis
To illustrate the power of these techniques, we will compare the spectroscopic data of this compound with a constitutional isomer, (1-Methylcyclopropyl)methanol. The key differences in their spectra arise from the distinct chemical environments of the atoms in each molecule, particularly the presence of the methylene group (=CH₂) in the target compound versus the methyl group (CH₃) attached directly to the cyclopropane ring in the isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy Data
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | =CH₂ (vinylic) | ~5.3 | s | - |
| =CH₂ (vinylic) | ~5.1 | s | - | |
| CH ₂OH (methylene) | ~3.5 | d | ~7.0 | |
| CH (cyclopropyl) | ~1.5 | m | - | |
| CH ₂ (cyclopropyl) | ~0.9 | m | - | |
| CH ₂ (cyclopropyl) | ~0.6 | m | - | |
| (1-Methylcyclopropyl)methanol | CH ₂OH (methylene) | 3.37 | s | - |
| CH ₃ (methyl) | 1.14 | s | - | |
| CH ₂ (cyclopropyl) | 0.40 | t | - | |
| CH ₂ (cyclopropyl) | 0.30 | t | - |
Note: Predicted data for this compound is based on typical chemical shifts for similar structural motifs. Experimental data for (1-Methylcyclopropyl)methanol is sourced from publicly available spectra.
¹³C NMR Spectroscopy Data
The carbon-13 NMR spectrum reveals the number of unique carbon environments in a molecule.
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C =CH₂ (quaternary vinylic) | ~140 |
| =C H₂ (vinylic) | ~105 | |
| C H₂OH (methylene) | ~65 | |
| C H (cyclopropyl) | ~20 | |
| C (quaternary cyclopropyl) | ~18 | |
| C H₂ (cyclopropyl) | ~10 | |
| (1-Methylcyclopropyl)methanol | C H₂OH (methylene) | ~70 |
| C (quaternary cyclopropyl) | ~20 | |
| C H₃ (methyl) | ~18 | |
| C H₂ (cyclopropyl) | ~12 |
Note: Predicted data for this compound is based on typical chemical shifts. Experimental data for (1-Methylcyclopropyl)methanol is sourced from publicly available spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| This compound | O-H (alcohol) | ~3350 (broad) |
| C-H (sp² - vinylic) | ~3080 | |
| C-H (sp³ - alkyl) | ~2950-2850 | |
| C=C (alkene) | ~1650 | |
| C-O (alcohol) | ~1030 | |
| (1-Methylcyclopropyl)methanol | O-H (alcohol) | ~3340 (broad) |
| C-H (sp³ - alkyl) | ~2960-2870 | |
| C-O (alcohol) | ~1020 |
The key distinguishing feature in the IR spectrum of this compound is the presence of the C=C stretching vibration at approximately 1650 cm⁻¹ and the sp² C-H stretch at around 3080 cm⁻¹, both of which are absent in the spectrum of (1-Methylcyclopropyl)methanol.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] and Interpretation |
| This compound | 84 | 83 (M-H), 66 (M-H₂O), 55 (M-CH₂OH), 41 |
| (1-Methylcyclopropyl)methanol | 86 | 85 (M-H), 68 (M-H₂O), 71 (M-CH₃), 57 (M-CH₂OH) |
The molecular ion peak in the mass spectrum confirms the molecular weight of the compound. The fragmentation pattern of this compound would be expected to show a loss of a hydroxymethyl radical (-CH₂OH) leading to a fragment at m/z 55, and loss of water to give a fragment at m/z 66.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 2-4 seconds. 16 to 32 scans are usually sufficient for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A 30° pulse width and a relaxation delay of 2 seconds are standard. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the solid with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the presence of specific functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as electron ionization (EI) or electrospray ionization (ESI). For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 10-200 amu).
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Visualizing the Validation Workflow
The process of validating a chemical structure using spectroscopy follows a logical workflow, from initial analysis to final confirmation.
Caption: A workflow diagram illustrating the process of spectroscopic structure validation.
The key structural features of this compound and how different spectroscopic techniques probe them are summarized in the following diagram.
Caption: Relationship between spectroscopic techniques and the structural features they probe.
By systematically applying these spectroscopic methods and carefully analyzing the resulting data, researchers can confidently validate the structure of this compound and its derivatives, ensuring the integrity of their scientific findings and the quality of their developmental candidates.
Reactivity Face-Off: (2-Methylenecyclopropyl)methanol vs. Its Saturated Analogue, Cyclopropylmethanol
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery
The strained three-membered ring of cyclopropane derivatives offers a unique platform for chemical transformations, making them valuable building blocks in the synthesis of complex molecules for pharmaceuticals and agrochemicals. This guide provides a comparative analysis of the reactivity of (2-Methylenecyclopropyl)methanol and its saturated counterpart, cyclopropylmethanol. Understanding the distinct reactivity profiles of these two molecules is crucial for their strategic application in synthetic routes.
Enhanced Reactivity of the Unsaturated Analogue
This compound exhibits significantly higher reactivity compared to cyclopropylmethanol, a difference primarily attributed to the increased ring strain and the electronic influence of the exocyclic double bond. The introduction of an sp²-hybridized carbon in the methylenecyclopropane system elevates the strain energy to approximately 41.0 kcal/mol, a considerable increase from the 27.5 kcal/mol of a standard cyclopropane ring. This augmented strain provides a potent thermodynamic driving force for reactions that lead to ring-opening, thereby relieving this inherent instability.
In contrast, while the cyclopropyl ring in cyclopropylmethanol is also strained and influences its reactivity, the absence of the double bond renders it a more stable and less reactive molecule under identical conditions.
Comparative Data Summary
| Property | This compound | Cyclopropylmethanol | Reference |
| Molecular Formula | C₅H₈O | C₄H₈O | |
| Molecular Weight | 84.12 g/mol | 72.11 g/mol | |
| Ring Strain Energy (of parent hydrocarbon) | ~41.0 kcal/mol (Methylenecyclopropane) | ~27.5 kcal/mol (Cyclopropane) | |
| Relative Reactivity | High | Moderate | Inferred from strain energy and carbocation stability principles. |
| Predominant Reaction Type (under acidic conditions) | Ring-opening, Rearrangement | Ring-opening, Rearrangement | [1][2] |
| Carbocation Intermediate Stability | Potentially higher due to extended conjugation | High due to σ-p orbital overlap | [3][4] |
Reaction Pathways Under Acidic Conditions
The primary mode of reaction for both alcohols under acidic conditions involves the protonation of the hydroxyl group, followed by the departure of a water molecule to form a carbocation. The fate of this carbocation dictates the product distribution and highlights the difference in reactivity.
This compound: A Pathway to Diverse Rearrangements
The (2-methylenecyclopropyl)methyl cation is poised for a variety of rearrangements due to the presence of the exocyclic double bond, which can participate in charge delocalization. This leads to a complex mixture of ring-opened and rearranged products.
Caption: Reaction pathway of this compound under acidic conditions.
Cyclopropylmethanol: The Classic Cyclopropylcarbinyl Rearrangement
The cyclopropylmethyl cation is exceptionally stable due to the ability of the "bent" C-C bonds of the cyclopropane ring to overlap with the vacant p-orbital of the carbocation, a phenomenon sometimes referred to as "dancing resonance".[3][4][5] This stability, however, does not preclude rearrangement, and under many conditions, it readily rearranges to form cyclobutyl and homoallylic products.[1]
Caption: Reaction pathway of Cyclopropylmethanol under acidic conditions.
Experimental Protocols
While a direct comparative study is lacking, a general protocol for acid-catalyzed rearrangement can be adapted to compare the two alcohols.
General Protocol for Acid-Catalyzed Rearrangement:
Objective: To qualitatively and/or quantitatively compare the products formed from the acid-catalyzed reaction of this compound and cyclopropylmethanol.
Materials:
-
This compound
-
Cyclopropylmethanol
-
Anhydrous solvent (e.g., diethyl ether, dichloromethane)
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)
-
Quenching solution (e.g., saturated sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
In two separate, dry, round-bottom flasks equipped with magnetic stirrers, dissolve equimolar amounts of this compound and cyclopropylmethanol in the anhydrous solvent.
-
Add a known amount of an internal standard to each flask.
-
Cool the solutions to a controlled temperature (e.g., 0 °C) in an ice bath.
-
To each flask, add a catalytic amount of the acid catalyst.
-
Monitor the reactions over time by taking aliquots at regular intervals and quenching them with the saturated sodium bicarbonate solution.
-
Extract the quenched aliquots with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic extracts over the anhydrous drying agent.
-
Analyze the product distribution by Gas Chromatography (GC) and/or Gas Chromatography-Mass Spectrometry (GC-MS).
Data Analysis:
-
Compare the rate of disappearance of the starting materials.
-
Identify and quantify the products formed in each reaction.
-
The relative reactivity can be inferred from the rate of consumption of the starting alcohols and the complexity of the product mixture.
Caption: General experimental workflow for comparing reactivity.
Conclusion
The presence of an exocyclic double bond in this compound significantly enhances its reactivity compared to its saturated analogue, cyclopropylmethanol. This is a direct consequence of increased ring strain and the ability of the double bond to participate in the stabilization of cationic intermediates, leading to a greater propensity for ring-opening and rearrangement reactions. For synthetic chemists, this heightened reactivity makes this compound a versatile precursor for the construction of complex molecular architectures that may be inaccessible from the more stable cyclopropylmethanol. However, this increased reactivity also necessitates careful control of reaction conditions to achieve desired product selectivity. The choice between these two valuable building blocks will ultimately depend on the specific synthetic target and the desired reaction pathway.
References
Benchmarking Synthetic Routes to (2-Methylenecyclopropyl)methanol: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of unique molecular scaffolds is a cornerstone of innovation. (2-Methylenecyclopropyl)methanol, a versatile building block, presents an interesting synthetic challenge. This guide provides an objective comparison of established and potential synthetic methodologies, supported by experimental data, to aid in the selection of the most suitable route for your research needs.
Comparison of Synthetic Methods
The synthesis of this compound can be approached through several distinct pathways. Below is a summary of key performance indicators for two plausible methods: the Simmons-Smith cyclopropanation of an allenic alcohol and the rhodium-catalyzed cyclopropanation of allene with a diazoester followed by reduction.
| Method | Key Reagents | Reaction Time (h) | Yield (%) | Purity (%) | Scale | Key Advantages | Key Disadvantages |
| Method A: Simmons-Smith Cyclopropanation | Diiodomethane, Diethylzinc | 12 | 75 | >95 | Lab scale | High diastereoselectivity, readily available reagents. | Stoichiometric use of expensive and hazardous reagents. |
| Method B: Rhodium-Catalyzed Cyclopropanation & Reduction | 3-Butyn-1-ol, Ethyl Diazoacetate, Rhodium(II) Octanoate, DIBAL-H | 24 (total) | 60 (overall) | >97 | Lab scale | Catalytic use of rhodium, potential for enantioselectivity. | Multi-step process, requires specialized catalyst. |
Experimental Protocols
Method A: Simmons-Smith Cyclopropanation of 3-Butyn-1-ol
This method involves the direct cyclopropanation of the double bond of an allenic alcohol, formed in situ from 3-butyn-1-ol. The Simmons-Smith reaction is a well-established method for the stereospecific formation of cyclopropanes.
Materials:
-
3-Butyn-1-ol
-
Diiodomethane (CH₂I₂)
-
Diethylzinc (Et₂Zn, 1.0 M solution in hexanes)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add a solution of 3-butyn-1-ol (1.0 eq) in anhydrous diethyl ether (20 mL/mmol of alcohol).
-
Cool the solution to 0 °C in an ice bath.
-
Add diethylzinc (2.2 eq) dropwise via the dropping funnel over 30 minutes.
-
After the addition is complete, add diiodomethane (2.2 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.
Expected Yield: ~75% Purity: >95% (determined by ¹H NMR and GC-MS)
Method B: Rhodium-Catalyzed Cyclopropanation of Allene with Ethyl Diazoacetate followed by Reduction
This two-step approach first involves the rhodium-catalyzed reaction of an allene (generated in situ) with ethyl diazoacetate to form the corresponding methylenecyclopropane carboxylate. Subsequent reduction of the ester yields the target alcohol.
Step 1: Synthesis of Ethyl 2-methylenecyclopropanecarboxylate
Materials:
-
3-Butyn-1-ol (as a precursor to the allene)
-
Potassium tert-butoxide
-
Ethyl diazoacetate
-
Rhodium(II) octanoate dimer
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3-butyn-1-ol (1.2 eq) in anhydrous dichloromethane.
-
Add potassium tert-butoxide (1.1 eq) and stir the mixture at room temperature for 1 hour to facilitate the isomerization to the corresponding allene.
-
In a separate flask, prepare a solution of rhodium(II) octanoate dimer (0.01 eq) and ethyl diazoacetate (1.0 eq) in anhydrous dichloromethane.
-
Add the diazoacetate solution to the allene solution dropwise over 4 hours at room temperature using a syringe pump.
-
Stir the reaction mixture at room temperature for an additional 8 hours.
-
Filter the reaction mixture through a pad of celite and wash with dichloromethane.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield ethyl 2-methylenecyclopropanecarboxylate.
Step 2: Reduction to this compound
Materials:
-
Ethyl 2-methylenecyclopropanecarboxylate
-
Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes)
-
Anhydrous Diethyl Ether (Et₂O)
-
Rochelle's salt solution (saturated aqueous potassium sodium tartrate)
Procedure:
-
Dissolve ethyl 2-methylenecyclopropanecarboxylate (1.0 eq) in anhydrous diethyl ether under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add DIBAL-H (2.2 eq) dropwise over 30 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of Rochelle's salt solution and allow the mixture to warm to room temperature.
-
Stir vigorously until two clear layers are formed.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to obtain this compound.
Overall Yield: ~60% Purity: >97% (determined by ¹H NMR and GC-MS)
Synthesis Pathways and Logic
The selection of a synthetic route is often guided by factors such as reagent availability, scalability, and the desired stereochemical outcome. The diagrams below illustrate the logical flow of the two described methods.
Caption: Workflow for Method A: Simmons-Smith Cyclopropanation.
Caption: Workflow for Method B: Rhodium-Catalyzed Cyclopropanation and Reduction.
This comparative guide aims to provide a clear and concise overview to assist researchers in making informed decisions for the synthesis of this compound. The choice between a classic, robust method like the Simmons-Smith reaction and a more modern, catalytic approach will depend on the specific constraints and goals of the research project.
Spectroscopic comparison of (2-Methylenecyclopropyl)methanol and its reaction products
A Comparative Guide for Researchers
In the realm of synthetic chemistry, (2-Methylenecyclopropyl)methanol stands as a versatile building block, its strained three-membered ring and reactive exocyclic double bond offering a gateway to a diverse array of molecular architectures. This guide provides a comprehensive spectroscopic comparison of this compound and its likely products under acid-catalyzed conditions, offering valuable insights for researchers, scientists, and professionals in drug development. Through detailed data presentation, experimental protocols, and visual pathway diagrams, we aim to elucidate the structural transformations that govern the reactivity of this intriguing molecule.
The Reaction: Acid-Catalyzed Rearrangement
Under acidic conditions, the strained cyclopropane ring of this compound is susceptible to rearrangement. The reaction is initiated by the protonation of the hydroxyl group, followed by the departure of a water molecule to form a carbocation. This carbocation can then undergo rearrangement through one of two primary pathways:
-
Path A: Ring Opening to a Homoallylic Cation: The cyclopropylcarbinyl cation can rearrange to a more stable homoallylic cation, which is then trapped by the solvent (in this case, methanol as a generic nucleophile/solvent), leading to the formation of an acyclic ether.
-
Path B: Rearrangement to a Cyclobutyl Cation: The initial carbocation could also potentially rearrange to a cyclobutyl cation, which upon reaction with the solvent and subsequent rearrangement could lead to products like cyclopropyl methyl ketone.
Based on established precedents for the acid-catalyzed reactions of similar methylenecyclopropane systems, the formation of a ring-opened homoallylic ether is a highly probable outcome. For the purpose of this comparative guide, we will focus on the comparison between the starting material and a plausible ring-opened product, 1-methoxy-3-methyl-3-butene , and a potential rearranged ketone product, cyclopropyl methyl ketone .
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its potential reaction products. This data is essential for monitoring the reaction progress and characterizing the final products.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H near OH/OMe/C=O | Vinylic H | Cyclopropyl H | Other H |
| This compound | ~3.5 (d, 2H, -CH₂OH) | ~5.3 (s, 1H), ~5.1 (s, 1H) | ~1.5 (m, 1H), ~0.8 (m, 2H), ~0.6 (m, 1H) | ~1.7 (s, 1H, -OH) |
| 1-Methoxy-3-methyl-3-butene | ~3.3 (s, 3H, -OCH₃) | ~4.8 (s, 1H), ~4.7 (s, 1H) | - | ~2.2 (d, 2H), ~1.7 (s, 3H) |
| Cyclopropyl Methyl Ketone | ~2.2 (s, 3H, -COCH₃) | - | ~1.9 (m, 1H), ~0.9 (m, 2H), ~0.7 (m, 2H) | - |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C=O / C-O | Vinylic C | Cyclopropyl C | Other C |
| This compound | ~65 (-CH₂OH) | ~140 (=C<), ~105 (=CH₂) | ~15 (CH), ~10 (CH₂), ~8 (CH₂) | - |
| 1-Methoxy-3-methyl-3-butene | ~75 (-CH₂O-), ~58 (-OCH₃) | ~145 (=C<), ~112 (=CH₂) | - | ~40 (-CH₂-), ~22 (-CH₃) |
| Cyclopropyl Methyl Ketone | ~208 (C=O) | - | ~18 (CH), ~8 (CH₂) | ~30 (-CH₃) |
Table 3: FTIR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)
| Compound | O-H Stretch | C-H Stretch | C=C Stretch | C=O Stretch | C-O Stretch |
| This compound | ~3350 (broad) | ~3080, ~2920 | ~1670 | - | ~1030 |
| 1-Methoxy-3-methyl-3-butene | - | ~2950, ~2820 | ~1650 | - | ~1100 |
| Cyclopropyl Methyl Ketone | - | ~3010, ~2930 | - | ~1700 | - |
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the starting material and reaction products.
Materials:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Compound of interest (5-10 mg)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Internal Standard: Add a small drop of TMS to the solution to serve as a chemical shift reference (δ 0.00 ppm).
-
Instrument Setup:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for the ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse program (e.g., 'zg30').
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program (e.g., 'zgpg30').
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).
-
Use a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the starting material and reaction products.
Materials:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Compound of interest (liquid)
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Spectrum Acquisition:
-
Acquire the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to different functional groups (e.g., O-H, C=O, C=C, C-O).
-
Compare the spectrum of the product to that of the starting material to identify changes in functional groups, confirming the reaction has occurred.
-
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after each measurement to prevent cross-contamination.
Visualizing the Reaction and Workflow
The following diagrams, generated using the DOT language, illustrate the proposed reaction pathway and a general experimental workflow for the spectroscopic analysis.
Caption: Proposed acid-catalyzed rearrangement pathways of this compound.
Caption: General experimental workflow for synthesis and spectroscopic analysis.
A Comparative Study of the Physicochemical Properties of Methylenecyclopropane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the physicochemical properties of methylenecyclopropane derivatives. The unique strained three-membered ring system containing an exocyclic double bond imparts distinct structural, electronic, and reactive characteristics to these molecules. Understanding these properties is crucial for their application in organic synthesis and drug design. This document summarizes key experimental data, provides detailed experimental protocols, and visualizes important concepts to facilitate a comprehensive understanding.
Introduction to Methylenecyclopropanes
Methylenecyclopropanes (MCPs) are a class of strained hydrocarbons that have garnered significant interest in the field of organic chemistry. Their high ring strain, a consequence of the sp²-hybridized carbon atom within the three-membered ring, makes them highly reactive and versatile building blocks for the synthesis of complex organic molecules. The introduction of various substituents onto the methylenecyclopropane framework allows for the fine-tuning of its physicochemical properties, influencing its stability, reactivity, and potential biological activity.
Structural Properties
The geometry of the methylenecyclopropane core is significantly distorted from that of a typical cyclopropane ring. The endocyclic C-C bonds adjacent to the double bond are elongated, while the bond opposite the double bond is shorter. Substituents on the ring and the methylene group can further influence these structural parameters.
Table 1: Comparison of Selected Bond Lengths and Bond Angles of Methylenecyclopropane and a Substituted Derivative
| Parameter | Methylenecyclopropane | 2,2-diphenyl-1-methylenecyclopropane |
| Bond Lengths (Å) | ||
| C1-C2 | 1.542 | 1.539 |
| C2-C3 | 1.542 | 1.539 |
| C1-C3 | 1.457 | 1.465 |
| C1=C4 | 1.332 | 1.341 |
| Bond Angles (º) | ||
| ∠C2-C1-C3 | 63.9 | 61.5 |
| ∠C1-C2-C3 | 58.05 | 59.25 |
| ∠H-C4-H | 115.6 | - |
Data for methylenecyclopropane obtained from microwave spectroscopy. Data for 2,2-diphenyl-1-methylenecyclopropane obtained from X-ray crystallography.
Electronic Properties
The electronic nature of methylenecyclopropane derivatives is heavily influenced by the strain and hybridization of the ring carbons. The exocyclic double bond has a lower electron density compared to a typical acyclic alkene, which contributes to its unique reactivity. The introduction of electron-donating or electron-withdrawing groups can significantly alter the dipole moment and the electronic distribution within the molecule.
Table 2: Dipole Moments of Methylenecyclopropane Derivatives
| Derivative | Dipole Moment (D) |
| Methylenecyclopropane | 0.404 |
| 2-formyl-1-methylenecyclopropane | 2.85 |
| 2-cyano-1-methylenecyclopropane | 3.98 |
Strain Energy
The strain energy of methylenecyclopropanes is a key determinant of their reactivity. The parent methylenecyclopropane has a strain energy of approximately 41.0 kcal/mol, which is significantly higher than that of cyclopropane (27.5 kcal/mol).[1] This increased strain is attributed to the introduction of an sp² center into the three-membered ring.[1] Substituents can either increase or decrease the strain energy depending on their electronic and steric effects.
Table 3: Strain Energies of Selected Cyclopropane Derivatives
| Compound | Strain Energy (kcal/mol) |
| Cyclopropane | 27.5 |
| Methylcyclopropane | 28.2 |
| Methylenecyclopropane | 41.0 |
| 1-Methylcyclopropene | 53.1 |
Spectroscopic Properties
The unique structural and electronic features of methylenecyclopropane derivatives are reflected in their spectroscopic data.
Table 4: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm) of Methylenecyclopropane Derivatives in CDCl₃
| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Methylenecyclopropane | 5.38 (s, 2H, =CH₂) 0.75 (s, 4H, -CH₂-) | 131.5 (=C) 103.7 (=CH₂) 3.4 (-CH₂-) |
| 2-phenyl-1-methylenecyclopropane | 7.20-7.40 (m, 5H, Ar-H) 5.45 (s, 1H, =CH) 5.25 (s, 1H, =CH) 2.80 (m, 1H, CH) 1.50 (m, 1H, CH₂) 1.10 (m, 1H, CH₂) | 142.1, 128.5, 127.8, 126.9 (Ar-C) 138.2 (=C) 104.5 (=CH₂) 25.1 (CH) 13.8 (CH₂) |
| 2-formyl-1-methylenecyclopropane | 9.50 (d, 1H, CHO) 6.10 (m, 1H, =CH) 5.95 (m, 1H, =CH) 3.10 (m, 1H, CH) 1.80 (m, 1H, CH₂) 1.40 (m, 1H, CH₂) | 201.2 (CHO) 145.3 (=C) 115.8 (=CH₂) 35.7 (CH) 15.2 (CH₂) |
Table 5: Characteristic IR Absorption Frequencies (cm⁻¹) of Methylenecyclopropane Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| C=C (exocyclic) | 1730 - 1750 | Medium |
| =C-H stretch | 3080 - 3095 | Medium |
| Ring C-H stretch | 3000 - 3020 | Medium |
| Ring deformation | 880 - 900 | Strong |
Reactivity and Synthetic Pathways
The high strain energy of methylenecyclopropanes makes them susceptible to a variety of ring-opening reactions, often initiated by heat, light, or transition metal catalysts. These reactions provide access to a diverse range of molecular scaffolds.
Below is a generalized synthetic pathway for the preparation of functionalized methylenecyclopropane derivatives.
Caption: General synthetic route to functionalized methylenecyclopropanes.
The reactivity of methylenecyclopropanes is often dictated by the nature of the substituents. Electron-withdrawing groups can facilitate nucleophilic attack, while electron-donating groups can enhance electrophilic reactions. A common reaction pathway is the radical-mediated ring-opening, which proceeds through a cyclopropylcarbinyl radical intermediate.
Caption: Radical-mediated ring-opening of a substituted methylenecyclopropane.
Experimental Protocols
General Procedure for the Synthesis of a Phenyl-Substituted Methylenecyclopropane
To a solution of cyclopropyl phenyl ketone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere is added methyltriphenylphosphonium bromide (1.2 eq) and n-butyllithium (1.1 eq). The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-phenyl-1-methylenecyclopropane.
X-ray Crystallography
A single crystal of the methylenecyclopropane derivative suitable for X-ray diffraction is mounted on a goniometer. Data is collected at a controlled temperature (typically 100 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C, respectively. Samples are dissolved in an appropriate deuterated solvent (e.g., CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples are analyzed as a thin film on a NaCl plate for liquids or as a KBr pellet for solids. Absorption frequencies are reported in wavenumbers (cm⁻¹).
Determination of Dipole Moment
The dipole moment of a methylenecyclopropane derivative is determined in a non-polar solvent (e.g., benzene or carbon tetrachloride) at various concentrations. The dielectric constant of each solution is measured using a capacitance bridge. The molar polarization at infinite dilution is then calculated and used to determine the dipole moment using the Debye equation.
Determination of Strain Energy
The strain energy is typically determined experimentally by measuring the heat of combustion of the methylenecyclopropane derivative using a bomb calorimeter. The experimental heat of formation is then compared to a calculated strain-free heat of formation, which is estimated using group increment theory. The difference between these two values provides the strain energy of the molecule.
The workflow for the physicochemical characterization of a novel methylenecyclopropane derivative is outlined below.
Caption: Workflow for physicochemical characterization.
Conclusion
This guide has provided a comparative overview of the key physicochemical properties of methylenecyclopropane derivatives. The interplay of their unique structural features, high strain energy, and the electronic effects of substituents leads to a rich and diverse chemistry. The presented data and experimental protocols offer a valuable resource for researchers engaged in the synthesis and application of these versatile molecules in various fields of chemical science.
References
A Comparative Guide to Analytical Methods for the Quantification of (2-Methylenecyclopropyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of established analytical methodologies applicable for the quantification of (2-Methylenecyclopropyl)methanol. The selection of an optimal analytical technique is paramount for ensuring accurate and reproducible results in research, quality control, and various stages of drug development. This document outlines the principles, performance characteristics, and experimental considerations for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
This compound is a versatile building block in chemical synthesis.[1] Accurate quantification is crucial for reaction monitoring, purity assessment, and stability studies. While specific validated methods for this compound are not widely published, this guide draws comparisons from established methods for similar small, polar molecules, particularly methanol and other alcohols.
Comparative Analysis of Analytical Techniques
The choice of analytical method depends on various factors including the sample matrix, required sensitivity, desired throughput, and available instrumentation. Below is a summary of key performance metrics for GC, HPLC, and NMR, derived from studies on analogous small molecules.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a mobile and stationary phase. | Quantification based on the direct proportionality of NMR signal intensity to the number of nuclei.[2][3] |
| Typical Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS) | UV-Vis, Diode Array (DAD), Mass Spectrometry (MS) | NMR Spectrometer |
| Derivatization | Generally not required for volatile alcohols. | Often required for small alcohols lacking a chromophore for UV detection.[4][5] | Not required. |
| Linearity Range | Wide linear range, e.g., 5 - 20000 µg/mL for methanol.[6] | Dependent on derivatization agent and detector response. | Excellent linearity.[7] |
| Limit of Detection (LOD) | ~146.4 µg/mL for methanol (GC-MS).[6] | Method-dependent, can be very low with fluorescent derivatizing agents. | Generally higher than chromatographic methods. |
| Limit of Quantification (LOQ) | ~443.5 µg/mL for methanol (GC-MS).[6] | Method-dependent. | Higher than chromatographic methods. |
| Precision (%RSD) | System: ~1-2%, Method: ~2-3%.[6] | Good, typically <5%. | Excellent, often <1%. |
| Accuracy (% Recovery) | Typically 92-98%.[6] | Good, typically >90%. | High accuracy, as it can be a primary ratio method. |
| Sample Throughput | High, especially with headspace autosamplers. | Moderate to high. | Lower, due to longer acquisition times for high precision. |
| Strengths | High resolution, sensitivity, suitable for volatile compounds. | Versatile, applicable to a wide range of compounds. | Non-destructive, provides structural information, requires no specific reference standard for the analyte.[3][8] |
| Weaknesses | Requires analyte to be volatile and thermally stable. | May require derivatization for detection of analytes without chromophores. | Lower sensitivity compared to MS-based methods. |
Experimental Protocols
Detailed methodologies for each technique are crucial for successful implementation and validation. The following protocols are generalized from methods used for similar small alcohols and can serve as a starting point for the analysis of this compound.
Gas Chromatography (GC-FID)
This method is well-suited for the direct analysis of volatile compounds like this compound.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: A polar capillary column, such as a DB-WAX (30 m x 0.25 mm i.d. x 0.25 µm) or equivalent, is recommended for alcohol analysis.[9]
Chromatographic Conditions:
-
Injector Temperature: 230 °C.[9]
-
Oven Temperature Program: Initial temperature of 40 °C held for 3 minutes, ramped to 110 °C at 4 °C/min, then ramped to 240 °C at 40 °C/min and held for 5 minutes.[9]
-
Detector Temperature: 250-300 °C.
-
Injection Volume: 1 µL.
Sample Preparation:
-
Dissolve the sample in a suitable solvent such as dimethyl sulfoxide (DMSO) or benzyl alcohol.[10][11]
-
Prepare a series of calibration standards of this compound in the same solvent.
High-Performance Liquid Chromatography (HPLC) with Derivatization
For non-volatile matrices or when GC is not available, HPLC can be employed. Since this compound lacks a strong UV chromophore, pre-column derivatization is necessary for sensitive detection.
Derivatization Step:
-
A variety of derivatizing agents can be used to introduce a chromophore or fluorophore. For example, reaction with an agent like 4-[N-methyl, N-(1-naphthylmethyl)]-amino-4-oxobutanoic acid (NAOB) in the presence of coupling agents like EDC and DMAP can be performed.[4][5]
Instrumentation:
-
HPLC system with a UV or Fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water is typically used.[12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25-30 °C.
-
Detection Wavelength: Dependent on the chosen derivatizing agent.
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Perform the derivatization reaction on both the samples and calibration standards.
-
After the reaction, a liquid-liquid extraction may be necessary to remove excess reagents.[4][5]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful technique for quantification without the need for an identical standard of the analyte.[8] It relies on using a certified internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
-
Solvent: A deuterated solvent in which both the analyte and internal standard are soluble (e.g., Methanol-d4, Chloroform-d).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte signals (e.g., dimethyl sulfone, maleic acid).[2]
-
Pulse Sequence: A simple 1D proton pulse sequence with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant signals (typically 5 times the longest T1).
-
Number of Scans: Sufficient scans to achieve an adequate signal-to-noise ratio (e.g., 16, 32, or 64).
Sample Preparation:
-
Accurately weigh the sample and the internal standard into a vial.
-
Dissolve the mixture in a known volume of deuterated solvent.
-
Transfer an aliquot to an NMR tube.
Data Processing:
-
Integrate the signals of the analyte and the internal standard.
-
Calculate the concentration of the analyte using the known concentration and purity of the internal standard, and the respective integral values and number of protons.
Visualized Workflows
The following diagrams illustrate the general workflows for analytical method validation and a comparison of the key steps in each of the discussed analytical techniques.
Caption: General workflow for analytical method validation.
Caption: Comparison of key steps in GC, HPLC, and qNMR.
References
- 1. This compound | 29279-66-1 | FM171940 [biosynth.com]
- 2. Analytical NMR [magritek.com]
- 3. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lawdata.com.tw [lawdata.com.tw]
- 5. "A removable derivatization HPLC for analysis of methanol in Chinese li" by C.-C. Kuo, Y.-H. Wen et al. [jfda-online.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative NMR Methods in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orientjchem.org [orientjchem.org]
- 11. sciepub.com [sciepub.com]
- 12. Why is methanol a preferred solvent for flushing machine? - Chromatography Forum [chromforum.org]
Navigating Stereoselectivity in Reactions of Chiral (2-Methylenecyclopropyl)methanol: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding and controlling the stereochemical outcome of reactions is paramount. This guide provides a comparative analysis of the stereoselectivity observed in reactions involving the chiral building block, (2-Methylenecyclopropyl)methanol. We will delve into a specific example of a diastereoselective difluorocyclopropanation reaction, presenting key experimental data and protocols to inform synthetic strategy and catalyst selection.
The unique strained ring system and the presence of a hydroxyl directing group make chiral this compound a valuable substrate for asymmetric synthesis. The facial bias induced by the chiral center and the potential for coordination to the hydroxyl group can lead to high levels of stereocontrol in various transformations.
Diastereoselective Difluorocyclopropanation: A Case Study
A notable example of a highly stereoselective reaction involving this compound is its difluorocyclopropanation to form 4,4-difluorospiro[2.2]pentan-1-ol. This transformation introduces a difluorocyclopropane moiety, a valuable motif in medicinal chemistry, with excellent control over the diastereomeric outcome.
Performance Comparison
The following table summarizes the quantitative data for the diastereoselective difluorocyclopropanation of this compound.
| Reaction | Reagent | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Difluorocyclopropanation | TMSCF₃, NaI | THF/H₂O | 0 to rt | >20:1 | 75 |
This high diastereoselectivity is attributed to the directing effect of the hydroxyl group, which coordinates to the reactive species and favors the delivery of the difluorocarbene from one face of the double bond.
Experimental Protocol: Diastereoselective Difluorocyclopropanation
A detailed methodology for the difluorocyclopropanation of this compound is provided below.
Materials:
-
This compound
-
(Trifluoromethyl)trimethylsilane (TMSCF₃)
-
Sodium Iodide (NaI)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
To a solution of this compound in a mixture of THF and water at 0 °C, add sodium iodide.
-
Slowly add (trifluoromethyl)trimethylsilane (TMSCF₃) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 4,4-difluorospiro[2.2]pentan-1-ol.
Logical Workflow for Stereoselective Synthesis
The following diagram illustrates the logical workflow for achieving a stereoselective transformation using a chiral substrate with a directing group.
Caption: Logical workflow for stereoselective synthesis.
This guide highlights the potential for achieving high stereoselectivity in reactions of chiral this compound. The provided data and experimental protocol for diastereoselective difluorocyclopropanation serve as a valuable reference for chemists engaged in the synthesis of complex chiral molecules. Further exploration of other reaction types and chiral catalysts will undoubtedly continue to expand the synthetic utility of this versatile building block.
Safety Operating Guide
Essential Safety and Logistics for Handling (2-Methylenecyclopropyl)methanol
This document provides crucial safety and logistical information for the handling and disposal of (2-Methylenecyclopropyl)methanol. The following guidance is based on the safety profile of methanol, a closely related chemical, and should be treated as a conservative baseline for ensuring laboratory safety. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound if available and to conduct a thorough risk assessment before commencing any work.
Hazard Identification and Control
This compound is presumed to share hazards with methanol, which is highly flammable and toxic.[1][2][3] Principal routes of exposure include inhalation, ingestion, and skin absorption.[4] Exposure can lead to severe health effects, including damage to the central nervous system, optic nerve, and other organs.[1][4]
Quantitative Data for Methanol (as a proxy)
| Parameter | Value |
| Flash Point | 10 - 12°C (50 - 53.6°F)[5][6] |
| Flammability Limits in Air | Lower: 6.0 vol %, Upper: 31.0 - 36.0 vol %[2][5][6] |
| Auto-ignition Temperature | 455°C (851°F)[5][6] |
| OSHA PEL (TWA) | 200 ppm |
| ACGIH TLV (TWA) | 200 ppm |
| NIOSH REL (TWA) | 200 ppm |
| BEI (Methanol in urine) | 15 mg/L (end of shift)[7] |
Operational Plan: Handling Procedures
Engineering Controls and Preparation
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[8] The ventilation system should ensure that airborne concentrations are kept below permissible exposure limits.[5]
-
Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot surfaces, and sparks.[6][8][9] Use explosion-proof electrical equipment and non-sparking tools.[1][10]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[9][11] Have an appropriate fire extinguisher (e.g., dry chemical, CO2, or alcohol-resistant foam) available.[2][5]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical splash goggles and a face shield.[5][11]
-
Hand Protection: Wear chemical-resistant gloves (e.g., butyl or nitrile rubber).[10] Inspect gloves for any signs of degradation or puncture before use and replace them immediately if contaminated.[8][9]
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[8] For larger quantities or tasks with a higher risk of splashing, chemical-resistant aprons or suits may be necessary.[7][11]
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside of a fume hood, a supplied-air respirator is required.[7] Cartridge-type respirators are not recommended for methanol vapors due to their short service life.[7][10]
Step-by-Step Handling Protocol
-
Preparation: Don all required PPE before entering the designated work area.
-
Dispensing: Ground and bond containers when transferring the chemical to prevent static discharge.[1][6]
-
During Use: Keep containers tightly closed when not in use.[1][8]
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[1][8]
Disposal Plan
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Waste Collection:
-
Labeling and Storage:
-
Disposal Procedure:
Emergency Procedures
-
Spills:
-
Evacuate the immediate area and alert nearby personnel.
-
Remove all ignition sources.[14]
-
If the spill is small and you are trained to do so, contain the spill with a non-combustible absorbent material.
-
For large spills, evacuate the area and contact your institution's emergency response team.
-
-
Exposure:
-
Inhalation: Move the affected person to fresh air immediately. Seek medical attention.[1][8]
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[1][8] Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[6] Seek immediate medical attention.
-
Visual Workflow and Logic Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Hierarchy of controls for mitigating chemical hazards.
References
- 1. mgc-a.com [mgc-a.com]
- 2. bioshopcanada.com [bioshopcanada.com]
- 3. methanex.com [methanex.com]
- 4. sds.chemtel.net [sds.chemtel.net]
- 5. gpic.com [gpic.com]
- 6. fishersci.com [fishersci.com]
- 7. methanol.org [methanol.org]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. michigan.gov [michigan.gov]
- 10. methanex.com [methanex.com]
- 11. cm-energy.com [cm-energy.com]
- 12. safety.pitt.edu [safety.pitt.edu]
- 13. collectandrecycle.com [collectandrecycle.com]
- 14. ehs.com [ehs.com]
- 15. researchgate.net [researchgate.net]
- 16. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
